GSK9311

Catalog No.
S529519
CAS No.
M.F
C24H31N5O3
M. Wt
437.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK9311

Product Name

GSK9311

IUPAC Name

N-[1,3-dimethyl-6-[(2R)-2-methylpiperazin-1-yl]-2-oxobenzimidazol-5-yl]-N-ethyl-2-methoxybenzamide

Molecular Formula

C24H31N5O3

Molecular Weight

437.5 g/mol

InChI

InChI=1S/C24H31N5O3/c1-6-28(23(30)17-9-7-8-10-22(17)32-5)20-13-18-19(27(4)24(31)26(18)3)14-21(20)29-12-11-25-15-16(29)2/h7-10,13-14,16,25H,6,11-12,15H2,1-5H3/t16-/m1/s1

InChI Key

WFXIHQFRQPGCCR-MRXNPFEDSA-N

SMILES

CCN(C1=C(C=C2C(=C1)N(C(=O)N2C)C)N3CCNCC3C)C(=O)C4=CC=CC=C4OC

solubility

Soluble in DMSO, not in water

Synonyms

GSK9311; GSK-9311; GSK 9311.

Canonical SMILES

CCN(C1=C(C=C2C(=C1)N(C(=O)N2C)C)N3CCNCC3C)C(=O)C4=CC=CC=C4OC

Isomeric SMILES

CCN(C1=C(C=C2C(=C1)N(C(=O)N2C)C)N3CCNC[C@H]3C)C(=O)C4=CC=CC=C4OC

The exact mass of the compound N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-N-Ethyl-2-Methoxy-Benzamide is 437.2427 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Biological Activity & Experimental Use

Author: Smolecule Technical Support Team. Date: February 2026

GSK9311 is designed as a less active analog of the potent BRPF1 bromodomain inhibitor GSK6853 [1] [2] [3]. Its primary application is serving as a negative control to help confirm that observed biological effects are due to specific BRPF1 inhibition and not off-target artifacts.

  • Potency Data: The table below compares this compound with its active analog, GSK6853.
Assay Type This compound (Negative Control) GSK6853 (Active Probe)
Cell-Free Binding (pIC₅₀) 6.0 (BRPF1) [1] [2] 8.1 (BRPF1) [1]
Cellular Activity (IC₅₀) 3.7 µM [1] [3] 20 nM [1] [3]
Relative Potency 125- to 185-fold less potent than GSK6853 [1] [3] -
  • Biological Context and Workflow: BRPF1 is an epigenetic "reader" protein that plays a role in regulating gene transcription by recognizing acetylated histones [4]. It has been identified as an essential gene in certain breast cancer cells, and its inhibition can disrupt cancer cell survival and estrogen receptor signaling [4].

The following diagram illustrates the typical experimental workflow for using this compound in a BRPF1 inhibition study.

G Start Start: Hypothesis that BRPF1 inhibition affects cellular process Procure Procure Compounds Start->Procure GSK6853 GSK6853 (Active Probe) Procure->GSK6853 This compound This compound (Negative Control) Procure->this compound Treat Treat Cells GSK6853->Treat This compound->Treat Analyze Analyze Phenotype (e.g., Proliferation, Apoptosis, Gene Expression) Treat->Analyze Interpret Interpret Results Analyze->Interpret

Key Experimental Considerations

  • Confirming Target Specificity: In a well-designed experiment, GSK6853 should produce a strong phenotypic effect (e.g., inhibition of cell proliferation), while this compound, due to its significantly reduced potency, should show minimal to no effect [1] [3]. This contrast helps confirm that the results are due to on-target BRPF1 inhibition.
  • Handling and Storage: As with many chemical probes, this compound should be stored at -20°C and is typically dissolved in DMSO to create a concentrated stock solution [1] [2]. Always follow proper laboratory safety procedures when handling.

References

GSK9311 mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

GSK9311 at a Glance

The table below summarizes the core identity and quantitative activity data for this compound.

Property Description
Chemical Role Negative control compound for GSK6853 [1] [2]
Primary Target BRPF (Bromodomain and PHD Finger containing) family bromodomains [1]
Molecular Formula C₂₄H₃₁N₅O₃ [1] [3]
Molecular Weight 437.53 g/mol [1] [3]
CAS Number 1923851-49-3 (freebase) [1] [3]; 2253733-09-2 (hydrochloride salt) [4] [2]
Target Potency (pIC₅₀) Interpretation
BRPF1 6.0 [1] [3] [4] ~125 to 185-fold less potent than GSK6853 [3]
BRPF2 4.3 [1] [3] [4] Weaker activity than against BRPF1 [1]

Mechanism of Action and Biological Context

BRPF1 as a Therapeutic Target BRPF1 is a scaffold protein in histone acetyltransferase complexes, crucial for regulating gene expression [5]. Recent research identifies it as an essential gene in estrogen receptor-positive (ER+) breast cancer. Its inhibition disrupts ERα signaling and induces cell cycle arrest and apoptosis, suggesting BRPF1 is a potential new therapeutic target [5].

This compound as a Tool for Research this compound is a structurally similar but less active analogue of the potent BRPF1 inhibitor GSK6853 [1]. The key difference is the alkylation of the 5-amide group in this compound, which drastically reduces its potency [1] [4]. In experiments, researchers use this compound as a negative control to confirm that the observed biological effects of GSK6853 are due to specific BRPF1 inhibition and not off-target effects [2].

The following diagram illustrates the experimental workflow for using this compound and GSK6853 to validate BRPF1-specific phenotypes:

G Start Start: Investigate BRPF1 Function in Cancer Cells A Treat Cells with: 1. Potent Inhibitor (GSK6853) 2. Negative Control (this compound) Start->A B Observe Phenotype (e.g., Reduced Proliferation) A->B C Compare Results B->C D Phenotype seen with GSK6853 only? C->D E Conclusion: Phenotype is due to specific BRPF1 inhibition D->E Yes F Conclusion: Phenotype is a non-specific or off-target effect D->F No

Experimental Application & Protocols

For reliable results, proper handling and experimental design are crucial when using this compound.

Recommended In Vitro Assay Conditions The table below outlines common protocols for studying BRPF1 inhibition, as inferred from the chemical properties of this compound [1] [2].

Assay Type Example Protocol (from supplier data) Key Parameters
Cell-Free Binding (TR-FRET) Competition binding assay to determine pIC₅₀ [3] pIC₅₀ for this compound = 6.0 (vs. 8.1 for GSK6853) [3]
Cellular Target Engagement (NanoLuc) Measure inhibition of BRPF1-H3.3 interaction in HEK293 cells [3] IC₅₀ for this compound = 3.7 µM (vs. 20 nM for GSK6853) [3]
Functional/Cellular Phenotyping siRNA knock-down or pharmacological inhibition (with GSK6853/GSK9311) followed by RNA-Seq, cell cycle, and apoptosis assays [5] Look for specific effects only with the active probe (GSK6853).

Handling and Storage

  • Solubility: Soluble in DMSO (≥ 30 mg/mL or 68.57 mM) [1] [3].
  • Storage: Store as a solid at -20°C. For solutions in DMSO, store at -80°C and use within one year, avoiding repeated freeze-thaw cycles [1].
  • Important Notice: this compound and related compounds are for research use only and not for human consumption [1] [2].

References

GSK9311 bromodomain inhibitor function

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Properties and Function

The table below summarizes the core quantitative data for GSK9311 and its active counterpart, GSK6853.

Property This compound GSK6853 (Active Probe)
Primary Role Negative control [1] [2] [3] Potent, selective BRPF1 bromodomain inhibitor [4] [1] [2]
BRPF1 Inhibition (pIC50) 6.0 [1] [2] 8.1 [1]
BRPF2 Inhibition (pIC50) 4.3 [1] [2] Information missing
Cellular IC50 (BRPF1) 3.7 µM [1] 20 nM [1]
Potency Reduction 125 to 185-fold less potent than GSK6853 [1] Benchmark

This compound is structurally related to GSK6853 but has significantly reduced potency, making it ideal for verifying that the observed biological effects of GSK6853 are due to specific BRPF1 inhibition and not off-target effects [1] [2] [3].

Biological Context and Experimental Application

BRPF1 is an epigenetic "reader" that recognizes acetylated lysines on histones and acts as a scaffold subunit of the MOZ/MORF histone acetyltransferase complex [4]. Recent research has identified it as a master regulator of estrogen receptor alpha (ERα) signaling in breast cancer. BRPF1 is an essential gene for the survival of luminal, ER-positive breast cancer cells, and its inhibition leads to widespread shutdown of estrogen signaling, cell cycle arrest, and apoptosis, even in therapy-resistant models [4].

The following diagram illustrates the role of BRPF1 and the use of inhibitors in the experimental pathway:

G ERalpha ERα Signaling Survival Cancer Cell Survival & Proliferation ERalpha->Survival Promotes BRPF1 BRPF1 Bromodomain BRPF1->ERalpha Activates H3Kac Acetylated Histone (H3Kac) H3Kac->BRPF1 Binds GSK6853 GSK6853 (Active Inhibitor) GSK6853->BRPF1 Blocks This compound This compound (Negative Control) This compound->BRPF1 Weakly Binds

Figure 1: Mechanism of BRPF1 and inhibitor function in estrogen-responsive breast cancer cells. This compound serves as a weak-binding control for the active inhibitor GSK6853.

Experimental Protocols

Based on the cited literature, here are the methodologies for key experiments using these compounds.

Protocol 1: Cellular Viability and Proliferation Assay

This protocol assesses the functional consequence of BRPF1 inhibition in breast cancer cells [4].

  • Cell Culture: Maintain luminal ER+ breast cancer cells (e.g., MCF-7) in appropriate medium. Include models with acquired resistance to antiestrogens (e.g., Fulvestrant) to study therapy resistance.
  • Compound Treatment: Treat cells with:
    • Experimental: The active BRPF1 inhibitor GSK6853 (e.g., 20 nM - 1 µM) [4] [1].
    • Negative Control: this compound at a matching concentration (e.g., 1 - 4 µM) [1].
    • Benchmark Control: siRNA targeting BRPF1 or ESR1 (ERα) [4].
    • Vehicle Control: DMSO.
  • Incubation & Analysis: Incubate for 72-96 hours. Analyze outcomes using:
    • Viability Assays: MTT, CellTiter-Glo.
    • Cell Cycle Analysis: Flow cytometry (expect G1 arrest with BRPF1 inhibition).
    • Apoptosis Assays: Caspase activation/cleavage, Annexin V staining.
Protocol 2: Transcriptome and Chromatin Profiling

This protocol investigates the mechanistic impact of BRPF1 inhibition on gene regulation [4].

  • Cell Treatment: Treat sensitive and antiestrogen-resistant BC cells with GSK6853, this compound (negative control), or vehicle.
  • RNA Extraction and Sequencing: Extract total RNA after 24-48 hours. Prepare libraries for RNA-Seq.
  • Chromatin Immunoprecipitation (ChIP): Cross-link proteins to DNA. Sonicate chromatin and perform immunoprecipitation using antibodies against BRPF1 and ERα.
  • Data Analysis:
    • RNA-Seq: Identify differentially expressed genes. Perform pathway enrichment analysis (e.g., for estrogen response, cell cycle).
    • ChIP-Seq: Map BRPF1 and ERα binding sites genome-wide. Identify direct target genes and overlapping binding sites (cistromes).

Key Insights for Researchers

  • Specificity Verification: The primary utility of this compound is to confirm that phenotypes observed with GSK6853 (e.g., growth inhibition, transcriptome changes) result from on-target BRPF1 inhibition and not from other compound-related artifacts [1] [3].
  • Therapeutic Potential: Research suggests targeting BRPF1 is a promising strategy for treating ER+ breast cancer, particularly for overcoming resistance to standard endocrine therapies [4].
  • Probe Availability: Both GSK6853 (the active probe) and this compound (the negative control) are available from commercial suppliers like Sigma-Aldrich and Tocris Bioscience for use in research [1] [3].

References

GSK9311 BRPF1 BRPF2 inhibitory activity

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on BRPF Inhibitors

The table below summarizes the key inhibitory activity and selectivity data for prominent BRPF1/2 inhibitors from recent research:

Inhibitor Name BRPF1 Activity (IC₅₀ or Kd) BRPF2/BRD1 Activity BRPF3 Activity Key Selectivity Notes Primary Characterization Assays
GSK6853 BROMOscan pKd: 8.0 (∼10 nM) [1] 90-fold less selective than BRPF1 [1] Information not specified >500-fold selectivity over BET family [1] BROMOscan, TR-FRET, NanoBRET [1]
GSK5959 BROMOscan pKd: 8.0 (∼10 nM) [1] 90-fold less selective than BRPF1 [1] Information not specified >500-fold selectivity over BET family [1] BROMOscan, TR-FRET [1]
PFI-4 Kd: 13 ± 1 nM (ITC) [2] Kd: 0.775 ± 0.09 μM (60-fold selectivity) [2] Information not specified 180-fold selective over CECR2 [2] ALPHAscreen, ITC, Thermal Shift [2]
OF-1 Kd: 3.9 ± 0.3 μM (ITC) [2] Kd: 0.5 ± 0.06 μM [2] Kd: 2.4 ± 0.2 μM [2] 39-fold selective vs. BRD4(1); considered a pan-BRPF inhibitor [2] ALPHAscreen, ITC, Thermal Shift [2]
NI-57 IC₅₀: 114 nM (ALPHAscreen); Kd: 31 nM (ITC) [2] Information not specified Information not specified Excellent selectivity for BRPF family [2] ALPHAscreen, ITC, Thermal Shift [2]

Experimental Protocols for Key Assays

Here are the methodologies for core experiments used to characterize these inhibitors:

  • ALPHAscreen Binding Assay: This assay is used to determine compound potency (IC₅₀) by measuring the disruption of interaction between recombinant BRPF bromodomains and biotinylated acetylated histone peptides. The assay utilizes a tetra-acetylated histone H4 peptide (H4K5acK8acK12acK16ac) and His-tagged bromodomains. Beads used are streptavidin-coated donor beads and nickel-chelate acceptor beads. Test compounds are incubated with the protein and peptide, and the signal decrease indicates displacement [2].
  • Isothermal Titration Calorimetry (ITC): This technique provides direct measurement of binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n). A typical protocol involves titrating a concentrated solution of the inhibitor into a cell containing the purified BRPF bromodomain protein. The experiment is performed in a buffer like 20 mM HEPES (pH 7.5), 150 mM NaCl, and 0.5 mM TCEP at 25°C. Raw data is integrated and fitted to a suitable binding model to extract thermodynamic parameters [2].
  • Cellular Target Engagement (NanoBRET): This assay validates target engagement in live cells. Cells are co-transfected with a BRPF bromodomain fused to a NanoLuc luciferase and a HaloTag-labeled histone H2A or H3.3 protein. A cell-permeable BRPF inhibitor competes with the labeled histone for bromodomain binding, resulting in a decreased BRET signal. The assay is performed in plates, with readings taken after compound addition using a BRET-compatible reagent [1].
  • BROMOscan Selectivity Profiling: This uses a panel of up to 34 bromodomain assays to comprehensively evaluate selectivity. BRPF proteins are expressed as T7-His-tagged bromodomains. The assay measures the inhibitor's ability to displace a immobilized ligand in a dose-response manner, generating a selectivity profile across the bromodomain family [1].

Biological Context and Signaling Pathways

BRPF proteins function as critical scaffold subunits for the MOZ/MORF histone acetyltransferase (HAT) complexes, which regulate chromatin accessibility and gene transcription [2] [3].

G BRPF1 BRPF1 Complex MOZ/MORF HAT Complex BRPF1->Complex MOZ_MORF MOZ/MORF (HAT Catalytic Subunit) MOZ_MORF->Complex ING5 ING5 ING5->Complex MEAF6 MEAF6 MEAF6->Complex Chromatin Chromatin Acetylated_Chromatin Acetylated Chromatin (Open, Transcriptionally Active) Chromatin->Acetylated_Chromatin  Acetylates Gene_Expression Gene_Expression Acetylated_Chromatin->Gene_Expression  Activates Complex->Chromatin  Recruits to Inhibitor BRPF Inhibitor (e.g., GSK6853, PFI-4) Inhibitor->BRPF1  Blocks

BRPF1 inhibition mechanism: Inhibitors block the bromodomain, disrupting the HAT complex assembly and function, leading to suppressed transcription of target genes [2] [3] [4].

Research Applications and Key Findings

  • Overcoming Therapy Resistance in Cancer: BRPF1 inhibition with GSK6853 or PFI-4 has shown promise in sensitizing resistant cancer cells. Research demonstrates effectiveness in endocrine therapy-resistant breast cancer [3] and in reversing the multidrug-resistant phenotype in Taxol-resistant triple-negative breast cancer (TNBC) by downregulating ABCB1 transporter expression [4].
  • Impairing Osteoclast Differentiation: Pan-BRPF inhibitors (OF-1, NI-57) disrupt RANKL-induced differentiation of primary monocytes into bone-resorbing osteoclasts, suggesting potential for treating bone loss diseases [2].
  • Cellular Phenotypes: BRPF1 inhibition typically leads to cell cycle arrest (G1 phase) and induces apoptotic cell death in dependent cancer cells, without broadly inhibiting proliferation in all cell types [2] [3].

Practical Guidance for Researchers

  • Compound Selection: For highly selective BRPF1 inhibition, PFI-4 is the preferred probe. To target multiple BRPF family members simultaneously, the pan-inhibitor OF-1 or the dimethylquinolinone NI-57 are more appropriate [2].
  • Handling and Solubility: Earlier inhibitors like GSK5959 had suboptimal solubility (8 μg/mL). Newer analogs like GSK6853 were optimized for improved physicochemical properties, making them more suitable for in vivo studies. Always check specific solubility data for your compound, using DMSO as a typical stock solvent [1].
  • Isoform Specificity: Be aware of the BRPF1A splice variant, which contains a 6-residue insert in the ZA loop that prevents inhibitor binding. Standard assays and probes target the BRPF1B isoform [2].

References

Quantitative Comparison with GSK6853

Author: Smolecule Technical Support Team. Date: February 2026

GSK9311 exhibits markedly reduced potency compared to the active probe molecule GSK6853, which is the key to its utility as a control. The following table compares their inhibitory potency:

Assay Type This compound (Negative Control) GSK6853 (Active Probe) Potency Reduction
Cell-Free Binding (pIC50) 6.0 [1] [2] 8.1 [2] 125-fold [2]
Cellular Assay (IC50) 3.7 µM [2] [3] 20 nM [2] [3] 185-fold [2]

This substantial difference in activity helps researchers confirm that the observed effects in their experiments are due to specific BRPF1 inhibition and not off-target effects.

Experimental Application

In a typical research workflow, this compound is used in parallel with GSK6853. When an experimental phenotype (e.g., cell death, gene expression change) is observed with GSK6853 but not with this compound, it provides strong evidence that the phenotype is a direct result of on-target BRPF1 bromodomain inhibition [2] [3].

The following diagram illustrates this core logical relationship and experimental workflow:

G A Research Objective: Confirm specific BRPF1 inhibition B Apply Active Probe: GSK6853 A->B C Apply Negative Control: This compound A->C D Observe Phenotype (e.g., Cell cycle arrest, reduced proliferation) B->D E No Phenotype Observed C->E F Conclusion: Phenotype is due to specific BRPF1 inhibition D->F E->F

Biological Context of BRPF1

Understanding the biological target, BRPF1, explains the research interest in its inhibitors:

  • Function: BRPF1 is an epigenetic "reader" protein that acts as a scaffold subunit for the MOZ/MORF complex, which modifies histones to control chromatin accessibility and gene transcription [4].
  • Role in Cancer: BRPF1 is identified as an essential gene in certain breast cancers. It associates with the Estrogen Receptor alpha (ERα) on chromatin, and its blockade inhibits cancer cell proliferation, induces cell cycle arrest, and triggers apoptotic cell death, even in cells resistant to current endocrine therapies [4]. This makes BRPF1 a potential new therapeutic target.

Handling and Safety

For researchers using this compound, note the following:

  • Intended Use: Strictly for research purposes only and not for human consumption [1] [2] [5].
  • Safety Profile: Classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE) and proper disposal methods are required [5].
  • Solubility and Storage: Soluble in DMSO (2 mg/mL, warmed). The powder should be stored at -20°C [2] [3].

References

GSK9311 Solubility Data and Key Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physicochemical and solubility data for GSK9311 from multiple commercial suppliers and scientific sources.

Property Value / Description Source / Comments
CAS Number 1923851-49-3 Consistent across sources [1] [2] [3]
Molecular Formula C₂₄H₃₁N₅O₃ [2] [3] [4]
Molecular Weight 437.53 g/mol [2] [3] [4]
Purity ≥98% (HPLC) Typically ≥98% to 99.52% [1] [2] [4]
Physical Form White to off-white/beige powder [1] [2]
Solubility in DMSO 2 mg/mL (warmed) [1] Reported as clear upon warming [1].
10 mM (~4.38 mg/mL at 25°C) [2] Information from product datasheet [2].
30 mg/mL (68.57 mM) [3] [5] Information from product datasheet [3].
Solubility in Water <1 mg/mL Practically insoluble [2].
Solubility in Ethanol <1 mg/mL Practically insoluble [2].
Storage Condition -20°C Both powder and solution recommended for storage at -20°C or lower [1] [2] [3].
Primary Biological Role Negative control for BRPF1 inhibitor GSK6853 [1] [5] 125- to 185-fold less potent than GSK6853 [1].

Experimental Protocols

Basic DMSO Stock Solution Preparation

This protocol is for preparing a standard 10 mM stock solution, which can be scaled to other concentrations.

  • Calculating Mass: Determine the mass of this compound needed. For a 1 mL, 10 mM stock solution:
    • Mass (mg) = Volume (L) × Concentration (M) × Molecular Weight (g/mol)
    • Mass = 0.001 L × 0.01 mol/L × 437.53 g/mol = 4.38 mg
  • Weighing: Accurately weigh the calculated mass of this compound powder.
  • Dissolution: Transfer the powder to a sterile vial. Add the appropriate volume of anhydrous DMSO (e.g., 1 mL) to achieve the final concentration.
  • Solubilization: Briefly vortex the mixture. If the powder does not dissolve completely, warm the solution gently in a 37°C water bath and sonicate for a few minutes until the solution is clear [1].
  • Aliquoting and Storage: Immediately aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store at -20°C or -80°C. Under these conditions, the solution is expected to be stable for at least 1 month to 6 months [2] [3].
Preparation of Working Solutions for Cell-Based Assays

Due to the potential for solvent toxicity and interference, the final DMSO concentration in cell culture media should typically not exceed 0.1%. The following workflow outlines the process of preparing a working solution for cell-based assays:

G Start Start: 10 mM DMSO Stock Step1 Dilute stock in culture medium Start->Step1 Step2 Prepare intermediate dilution Step1->Step2 Cond1 Final [DMSO] < 0.1%? Step2->Cond1 Calculate Step3 Add to cells for final assay condition Cond2 Final [this compound] ≤ 1 µM? Step3->Cond2 Verify Cond1->Step1 No Cond1->Step3 Yes Note1 Recommended max concentration to minimize off-target effects Cond2->Note1 No End Assay Ready Cond2->End Yes Note1->Step1

The following formulations are recommended for preparing working solutions for animal studies [2]:

  • Formulation 1 (for IP administration): 2.5 mg/mL this compound in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.
  • Formulation 2 (oral administration): 2.5 mg/mL this compound in 10% DMSO + 90% (20% SBE-β-CD in Saline).

Key Considerations for Experimental Design

  • DMSO as a Binding Agent: While DMSO is indispensable for solubilizing compounds like this compound, be aware that it can bind to proteins with low affinity. A recent study on human Nerve Growth Factor (hNGF) demonstrated that DMSO can bind specifically, albeit without inducing major conformational changes or affecting receptor binding at low concentrations [6]. This underscores the importance of including proper solvent controls in all binding and activity assays.
  • Stability and Storage: The product is supplied as a powder and should be stored desiccated at -20°C. For long-term storage (over 6 months), solutions in DMSO are best kept at -80°C [2] [3]. Always note the date of preparation on the vial and avoid repeated freezing and thawing of stock solutions to maintain stability.
  • Use as a Negative Control: this compound is explicitly designed as a negative control for the potent BRPF1 bromodomain inhibitor GSK6853 [1]. Its use is critical for confirming that the observed phenotypic effects in your experiments are due to specific BRPF1 inhibition and not off-target interactions. The recommended concentration in cell-based assays is no higher than 1 µM to minimize potential off-target activity [2].

References

GSK9311 storage conditions powder -20°C

Author: Smolecule Technical Support Team. Date: February 2026

GSK9311 is a less active analog of GSK6853 and is primarily used as a negative control in studies involving the inhibition of the BRPF1 bromodomain [1] [2] [3]. Its validated use is crucial for confirming that the observed phenotypic effects in experiments are specifically due to BRPF1 inhibition by the active probe and not from off-target interactions.

Storage and Handling Specifications

The following table summarizes the key storage and handling information for this compound:

Parameter Specification
Recommended Storage (Powder) -20°C [4] [5] [3]
Shelf Life (Powder) 3 years at -20°C [1] [5]
Appearance White to off-white solid powder [4] [2]
Purity ≥98% (HPLC) [6] [4] [2]
Solubility and Stock Solution Preparation

For experimental use, this compound is typically prepared as a stock solution in DMSO. The table below outlines the solubility data and common stock solution concentrations:

Parameter Specification
Solubility in DMSO 10 mM to 30 mg/mL (68.57 mM) [4] [5] (Sonication is recommended [5])
Solubility in Water <1 mg/mL [4]
Common Stock Concentration 10 mM to 50 mM in DMSO [4]
Storage of Stock Solution -80°C for 6 months or -20°C for 1 month [4] [3] (Aliquoting is recommended to avoid repeated freeze-thaw cycles [7])

Protocol: Preparing a 50 mM Stock Solution

  • Calculate Mass: To prepare 1 mL of a 50 mM stock solution, calculate the required mass: 437.53 g/mol (MW) × 0.050 mol/L × 0.001 L = 21.88 mg.
  • Weigh Compound: Accurately weigh 21.88 mg of this compound powder.
  • Dissolve: Transfer the powder to a clean vial and add 1 mL of pure DMSO.
  • Mix: Vortex or sonicate the mixture until the solid is completely dissolved, resulting in a clear solution.
  • Aliquot and Store: Divide the solution into small, single-use aliquots and store them at -80°C.
Experimental Use and In Vivo Formulation

This compound is characterized by its significantly reduced potency compared to GSK6853, making it an ideal negative control [2] [3]. The following diagram illustrates the experimental workflow from storage to application:

g Storage This compound Powder Storage at -20°C Prep Stock Solution Prep Dissolve in DMSO, aliquot, store at -80°C Storage->Prep WorkingSol Working Solution Dilute in assay buffer Prep->WorkingSol Application Experimental Application Use as negative control in BRPF1 studies WorkingSol->Application

In Vivo Formulation Protocol For animal studies, this compound can be formulated for administration via intraperitoneal (IP) injection. Below is a protocol for preparing a solution in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [4]:

  • Prepare DMSO Stock: Take 100 µL of a 25 mg/mL DMSO stock solution.
  • Add PEG300: Add 400 µL of PEG300 to the DMSO stock and mix evenly.
  • Add Tween-80: Add 50 µL of Tween-80 to the mixture and mix evenly.
  • Dilute with Saline: Add 450 µL of saline (0.9% NaCl in ddH₂O) to bring the total volume to 1 mL and mix thoroughly until the solution is clear.
  • The final concentration of this formulation is 2.5 mg/mL [4].

Critical Experimental Considerations

  • Validated Negative Control: this compound exhibits 125 to 185-fold reduced potency against BRPF1 compared to GSK6853 in both cell-free and cell-based assays [2] [3]. This validates its use for confirming the specificity of biological effects observed with GSK6853.
  • Potency Reference: The inhibitory activity (pIC50) of this compound is 6.0 for BRPF1 and 4.3 for BRPF2 [1] [2] [8].
  • Use in Cell-Based Assays: When used as a negative control in cell-based assays, the recommended concentration should generally not exceed 1 µM to minimize the risk of off-target effects [4].

References

BRPF1 as a Therapeutic Target and its Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

BRPF1 (Bromodomain and PHD Finger Containing 1) is an epigenetic "reader" protein that serves as a scaffold for assembling histone acetyltransferase complexes. It has been identified as a master epigenetic regulator and an essential gene in estrogen receptor-alpha positive (ERα+) breast cancer. Targeting BRPF1 disrupts ERα-mediated transcriptional programs and has shown efficacy in inhibiting cell cycle progression and inducing apoptosis, even in endocrine-therapy-resistant cancer cells and patient-derived models [1].

While your query was about GSK9311, the literature describes two other compounds from the same developer as potent and selective BRPF1 inhibitors. Table 1 below summarizes their key biochemical and cellular properties.

  • Table 1: Properties of BRPF1 Chemical Probes GSK6853 and GSK5959
Property GSK6853 GSK5959

| Primary Target (BRPF1) | pIC₅₀: 7.1 (TR-FRET) pKd: 8.0 (BROMOscan) pIC₅₀: 6.0 (NanoBRET) | pIC₅₀: 7.1 (TR-FRET) pKd: 8.0 (BROMOscan) pIC₅₀: 6.0 (NanoBRET) | | Selectivity over BRPF2 | >90-fold [2] | >90-fold [2] | | Selectivity over BET family (e.g., BRD4) | >500-fold [2] | >500-fold [2] | | Cellular Activity (NanoBRET) | pIC₅₀ of 6.0 (approx. 1 µM) [2] | pIC₅₀ of 6.0 (approx. 1 µM) [2] | | Key Advantage | Superior solubility and suitability for in vivo studies [2] | An excellent probe for in vitro cellular studies, though with suboptimal solubility [2] |

Experimental Protocols for BRPF1 Inhibition

The following workflow and detailed protocol are based on experiments performed with BRPF1 inhibitors in breast cancer cell models [1].

G start Start Experimental Workflow cell Cell Seeding and Culture (Use ER+ breast cancer cells, e.g., MCF-7) start->cell inhib BRPF1 Inhibitor Treatment (e.g., 1 µM GSK6853 or GSK5959 for 72h) cell->inhib analy Downstream Analysis inhib->analy prolif Proliferation Assay (Cell counting, MTT) analy->prolif death Cell Death Assay (Annexin V/PI staining) analy->death transcript Transcriptome Profiling (RNA-Seq) analy->transcript chrom Chromatin Accessibility (ATAC-Seq) analy->chrom

Protocol: Assessing Cellular Response to BRPF1 Inhibitors in Breast Cancer Cells

1. Cell Culture and Seeding

  • Cell Line: Use luminal-like, ERα+ breast cancer cells, such as MCF-7. Include an antiestrogen (AE)-resistant line (e.g., derived from MCF-7) for resistance studies.
  • Culture Conditions: Maintain cells in recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.
  • Seeding: Seed cells in appropriate multi-well plates (e.g., 6-well for molecular assays, 96-well for proliferation) and allow them to adhere for 24 hours.

2. BRPF1 Inhibitor Treatment

  • Compound Preparation: Prepare a 10 mM stock solution of GSK6853 or GSK5959 in DMSO. Aliquot and store at -20°C.
  • Working Concentration: A concentration of 1 µM is effective for both GSK6853 and GSK5959 in cellular assays, based on their NanoBRET pIC₅₀ values [2].
  • Treatment and Duration: Treat cells with the inhibitor for 72 hours. Include a vehicle control (DMSO at the same final concentration, typically <0.1%).
  • Validation: For mechanistic studies, validate results by performing parallel experiments with siRNA-mediated BRPF1 knock-down [1].

3. Downstream Functional and Mechanistic Analysis After the 72-hour treatment period, harvest cells and perform the following analyses:

  • Cell Proliferation Assay: Use cell counting or colorimetric assays like MTT to quantify viable cells. Expected Outcome: Significant inhibition of cell cycle progression and reduced proliferation [1].
  • Apoptosis Assay: Use flow cytometry with Annexin V/propidium iodide (PI) staining to quantify apoptotic cell death. Expected Outcome: Activation of apoptotic mechanisms [1].
  • Transcriptome Profiling (RNA-Seq): Extract total RNA and perform RNA sequencing. Expected Outcome: Identification of widespread transcriptome changes, particularly the silencing of ERα and inhibition of estrogen signaling pathways [1].
  • Chromatin Accessibility (ATAC-Seq): Perform the Assay for Transposase-Accessible Chromatin with high-throughput sequencing. Expected Outcome: Observation of reshaped chromatin accessibility, disrupting ER-mediated transcriptional programs [1].

Key Mechanisms of Action

The efficacy of BRPF1 inhibitors stems from their disruption of a critical epigenetic network that drives cancer cell survival. The diagram below illustrates this mechanism.

G inhib BRPF1 Inhibitor (GSK6853/GSK5959) brpf1 BRPF1 Bromodomain Inhibition inhib->brpf1 moz Disruption of MOZ/MORF HAT Complex brpf1->moz chrom Altered Chromatin Accessibility moz->chrom era_sig Inhibition of ERα Gene Signature chrom->era_sig era_sil ERα Gene Silencing chrom->era_sil pheno Phenotypic Outcome: G1 Cell Cycle Arrest & Apoptosis era_sig->pheno era_sil->pheno

As shown, BRPF1 inhibitors work by:

  • Targeting the Bromodomain: The inhibitors selectively bind to the BRPF1 bromodomain, blocking its function as a reader of histone acetylation [2].
  • Disrupting Complex Assembly: BRPF1 is a scaffold for the MOZ/MORF histone acetyltransferase (HAT) complex. Its inhibition disrupts the proper assembly and function of this chromatin-modifying complex [1] [2].
  • Remodeling Chromatin and Silencing ERα: The primary mechanistic consequence is a widespread reduction in chromatin accessibility at estrogen-responsive genes, leading directly to the silencing of the ESR1 gene (which encodes ERα) and the broader ERα transcriptional network [1].
  • Inducing Cell Death: This targeted epigenetic disruption results in the potent inhibition of cancer cell proliferation, cell cycle arrest in the G1 phase, and ultimately, apoptotic cell death in both therapy-sensitive and therapy-resistant models [1].

Important Notes on Application

  • This compound Data Gap: The specific concentration data for This compound is not available in the current search results. The information provided here for GSK6853 and GSK5959 should be used as a close reference.
  • Solubility Considerations: Note that GSK5959 has relatively low solubility (8 µg/mL). If this poses an issue for your assay conditions, GSK6853 was developed as a superior alternative with solubility exceeding 100 µg/mL [2].
  • Dose-Response Validation: It is strongly recommended to perform initial dose-response curves in your specific cell model to confirm the optimal working concentration, as cellular activity can vary with context.

References

GSK9311 stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

GSK9311 Product Overview

This compound is a less active analog of the potent BRPF1 bromodomain inhibitor GSK6853 and is primarily used as a negative control in epigenetic research to help confirm that observed biological effects are due to specific target engagement [1] [2] [3].

The compound is available in two common forms: the free base and a hydrochloride salt. The table below summarizes their key characteristics.

Property This compound (Free Base) This compound Hydrochloride
CAS Number 1923851-49-3 [1] [4] 2253733-09-2 [2] [3] [5]
Molecular Formula C₂₄H₃₁N₅O₃ [1] C₂₄H₃₁N₅O₃ · HCl [2] [3]
Molecular Weight 437.53 g/mol [1] 474.00 g/mol [2] [3]
Biological Role Negative control for GSK6853 [1] Negative control for GSK6853 [2]
Target & Activity BRPF1 (pIC₅₀ = 6.0); BRPF2 (pIC₅₀ = 4.3) [1] BRPF1 (pIC₅₀ = 6.0); BRPF2 (pIC₅₀ = 4.3) [3]
Purity Information not specified in search results ≥98% (HPLC) [2] [5]
Solubility (in DMSO) 100 mg/mL (228.56 mM) [1] 100 mM (47.4 mg/mL) [2]

Stock Solution Preparation & Storage

Proper preparation and storage are critical for maintaining the stability and activity of your stock solution.

Preparation Steps
  • Weighing: Allow the product vial to equilibrate to room temperature before opening to prevent condensation. Accurately weigh the desired amount of this compound (or its hydrochloride salt).
  • Reconstitution:
    • For the free base, dissolve the powder in DMSO to a concentration of 100 mg/mL (228.56 mM) [1]. This stock solution can be used directly or further diluted.
    • For the hydrochloride salt, it can be dissolved to 100 mM (47.4 mg/mL) in either DMSO or pure water [2] [5].
  • Mixing: Gently vortex the solution until the powder is completely dissolved. A brief sonication in a water bath can aid in dissolving.
Storage & Stability
  • Stock Solution: Aliquot the prepared stock solution into small, single-use vials to avoid repeated freeze-thaw cycles.
    • -80°C: Store for up to 2 years [1].
    • -20°C: Store for up to 1 year [1].
  • Powder: The solid powder should be stored at +4°C (for the hydrochloride salt) or at -20°C (for the free base) [1] [2].

In Vitro Experimental Protocols

The following workflow outlines the key stages for using this compound in cell-based assays.

Start Prepare Stock Solution A Prepare Working Solution (Dilute in cell culture medium) Start->A B Treat Cells (Recommended: 1-10 µM) A->B C Incubate (Time-dependent on assay) B->C D Analyze Effect (e.g., Cell viability, Gene Expression, BRPF1 Bromodomain Binding) C->D

Cell Culture Treatment
  • Working Solution Preparation: Thaw an aliquot of the stock solution at room temperature. Dilute the stock into pre-warmed cell culture medium to achieve the desired final working concentration (e.g., 1-10 µM). It is critical to ensure the final concentration of DMSO is kept low (typically ≤0.1%) to avoid cytotoxicity [1].
  • Cell Treatment: Aspirate the old medium from your cultured cells and gently add the freshly prepared working solution. Include control groups treated with vehicle (e.g., 0.1% DMSO) and the active compound GSK6853 for comparison.
  • Incubation: Incubate cells under their normal growth conditions for the required duration of your experiment.

Critical Considerations for Researchers

  • Solvent Interference: Always include a vehicle control group (e.g., 0.1% DMSO) to rule out any effects caused by the solvent itself.
  • Solution Stability: For the best results, prepare working solutions fresh on the day of the experiment. If a stock solution shows signs of precipitation or discoloration, it should be discarded.
  • Safety and Handling: this compound is for research use only and is not for human consumption [1]. It is classified as harmful if swallowed (H302) and very toxic to aquatic life with long-lasting effects (H410) [4]. Always use appropriate personal protective equipment (PPE) and follow institutional safety guidelines for disposal.

Conclusion

This compound is a well-characterized negative control essential for validating the specificity of BRPF1 bromodomain inhibition by GSK6853. By adhering to the detailed protocols for stock solution preparation, cell treatment, and safety outlined in this document, researchers can ensure the generation of reliable and interpretable data in their epigenetic studies.

References

Comprehensive Application Notes and Protocols for GSK9311 as a Negative Control in BRPF1 Bromodomain Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BRPF Bromodomains and Chemical Probe Strategy

BRPF bromodomains represent an important class of epigenetic reader proteins that function as scaffolding components in the MOZ/MORF histone acetyltransferase (HAT) complexes. These complexes play critical roles in chromatin remodeling, transcriptional regulation, and DNA repair processes, with demonstrated implications in cancer pathogenesis and therapy resistance. Recent studies have identified BRPF1 as a master epigenetic regulator in estrogen receptor-positive (ER+) breast cancer, where it associates with ERα on chromatin and controls the expression of multiple key effectors of the estrogen pathway. BRPF1 blockade inhibits cell cycle progression, reduces proliferation, and induces transcriptome changes through modulation of chromatin accessibility, suggesting this epigenetic factor is a potential therapeutic target for treatment of these tumors [1].

The chemical probe approach represents a best-practice methodology in epigenetic drug discovery, requiring both a potent, selective inhibitor and a closely matched negative control to confidently attribute observed phenotypes to target engagement. GSK6853 and its negative control GSK9311 together constitute a well-characterized probe pair for investigating BRPF bromodomain function. This compound hydrochloride is specifically designed as a less active analogue of GSK6853, created through strategic alkylation of the 5-amide position, which substantially reduces its binding affinity while maintaining similar chemical properties [2]. This probe pair was developed through the Structural Genomics Consortium (SGC) and follows their rigorous standards for chemical probe qualification, including comprehensive selectivity profiling and cellular target engagement validation [3].

Table 1: BRPF Family Members and Their Functional Roles

BRPF Protein Alternative Name Complex Association Primary Functions
BRPF1 - MOZ/MORF Scaffold protein, histone binding, chromatin remodeling
BRPF2 BRD1 MOZ/MORF Transcriptional regulation, embryonic development
BRPF3 - MOZ/MORF Histone acetylation, gene expression regulation

Chemical Properties and Characterization of this compound

Structural Characteristics and Relationship to GSK6853

This compound hydrochloride (chemical name: N-[2,3-Dihydro-1,3-dimethyl-6-[(2R)-2-methyl-1-piperazinyl]-2-oxo-1H-benzimidazol-5-yl]-N-ethyl-2-methoxybenzamide hydrochloride) is a structurally matched negative control compound specifically designed to complement the BRPF bromodomain probe GSK6853. With a molecular weight of 474.00 g/mol and the molecular formula C₂₄H₃₂ClN₅O₃, this compound shares nearly identical chemical properties with its active counterpart GSK6853, with the key difference being alkylation at the 5-amide position [2]. This subtle structural modification is responsible for the significantly reduced potency against BRPF bromodomains while maintaining similar physicochemical properties, making it an ideal negative control for distinguishing target-specific effects from off-target activities [4].

The compound is provided as a white to beige powder with ≥98% purity by HPLC analysis and exhibits optical activity with [α]/D 90 to 100° (c = 0.3 in methanol) [4]. This compound hydrochloride is supplied as a hydrochloride salt to enhance solubility and stability. The structural similarity between this compound and GSK6853 ensures that any observed differences in biological activity in properly controlled experiments can be confidently attributed to specific BRPF bromodomain inhibition rather than non-specific effects or compound-specific artifacts.

Solubility and Storage Conditions

Proper storage and reconstitution of this compound are critical for maintaining compound integrity and experimental reproducibility. This compound hydrochloride should be stored desiccated at -20°C to ensure long-term stability [4]. For stock solution preparation, the compound demonstrates good solubility in both water (100 mM, 47.4 mg/mL) and DMSO (100 mM, 47.4 mg/mL) [5]. When preparing stock solutions in DMSO, a concentration of 2 mg/mL can be achieved with warming, resulting in clear solutions [4].

Table 2: Key Chemical and Physical Properties of this compound Hydrochloride

Parameter Specification Method
Molecular Weight 474.00 g/mol -
Chemical Formula C₂₄H₃₂ClN₅O₃ -
Purity ≥98% HPLC
Optical Activity [α]/D 90 to 100°, c = 0.3 in methanol Polarimetry
Physical Form White to beige powder Visual
CAS Number 2253733-09-2 -
Solubility in DMSO 2 mg/mL (clear with warming) Practical
Solubility in Water 47.4 mg/mL (100 mM) Theoretical

Stability considerations for this compound stock solutions include minimizing freeze-thaw cycles (recommend single-use aliquots) and protecting from light exposure. For cellular assays, DMSO stock concentrations should be kept below 0.1% to avoid solvent toxicity. The compound is classified as a combustible solid (Storage Category Code 11) and falls under Water Pollutant Category 3 (WGK 3), requiring appropriate safety precautions during handling [4].

Experimental Design and Application Notes

Principles of Negative Control Use

The fundamental purpose of this compound in experimental design is to serve as a matched negative control for the active BRPF inhibitor GSK6853, enabling researchers to distinguish specific target-mediated effects from non-specific or off-target activities. In both biochemical and cellular assays, this compound demonstrates significantly reduced potency compared to GSK6853, with 125-fold lower activity in cell-free systems (pIC₅₀ = 6.0 vs. 8.1 in TR-FRET assays) and 185-fold reduced potency in cellular target engagement assays (IC₅₀ = 3.7 μM vs. 20 nM in NanoBRET assays) [4]. This substantial potency difference, combined with the high degree of structural similarity, makes the GSK6853/GSK9311 pair an optimal tool for confirming phenotype specificity in BRPF inhibition studies.

For robust experimental design, researchers should implement parallel treatment conditions with both GSK6853 and this compound across a range of concentrations, with particular attention to the recommended probe concentration of 1 μM for cellular assays [3]. This concentration has been demonstrated to effectively engage BRPF bromodomains while minimizing potential off-target effects. The use of this compound at equivalent concentrations provides assurance that observed phenotypes are due to specific BRPF inhibition rather than compound-specific artifacts. Additional experimental controls should include vehicle-treated samples (DMSO) and, where feasible, genetic validation approaches such as BRPF1 knockdown or knockout to corroborate chemical probe findings [1].

Concentration Guidelines and Experimental Setup

Appropriate dosing strategies are critical for meaningful interpretation of results with the GSK6853/GSK9311 probe pair. In cellular assays, GSK6853 demonstrates potent activity with an IC₅₀ of 20 nM in NanoBRET target engagement assays, while this compound shows significantly reduced activity with an IC₅₀ of 3.7 μM in the same assay system [4]. Based on these data, the recommended concentration range for initial cellular experiments is 0.1-1 μM for GSK6853 and 1-10 μM for this compound, ensuring a sufficient potency differential to distinguish specific effects.

Table 3: Recommended Experimental Concentrations for BRPF Probes

Assay Type GSK6853 Range This compound Range Key Readouts
Biochemical (TR-FRET) 0.001-1 μM 0.1-100 μM pIC₅₀ = 8.1 (GSK6853) vs 6.0 (this compound)
Cellular Target Engagement 0.01-0.1 μM 1-10 μM IC₅₀ = 20 nM (GSK6853) vs 3.7 μM (this compound)
Functional Phenotypic Assays 0.1-1 μM 1-10 μM Proliferation, apoptosis, cell cycle
Chromatin Accessibility 0.5-1 μM 5-10 μM ATAC-Seq, histone acetylation

For treatment duration, most cellular processes affected by BRPF inhibition, such as changes in gene expression and histone acetylation, require 24-72 hours of exposure to manifest. However, target engagement can be assessed within hours of treatment. Baseline measurements should include assessment of BRPF1 and BRPF2 expression levels in model systems, as response to inhibition may vary based on target expression [1]. In cancer models, particularly breast cancer systems, evaluation of ERα status is recommended given the functional interplay between BRPF1 and estrogen signaling [1].

Detailed Experimental Protocols

Cellular Target Engagement Assay (NanoBRET)

The NanoBRET target engagement assay provides a direct method for quantifying cellular binding of small molecules to BRPF bromodomains. This protocol utilizes HEK293 cells expressing NanoLuc-BRPF1 bromodomain fusion proteins and HaloTag-histone H3.3 to monitor compound binding in intact cells.

Procedure:

  • Cell Preparation: Seed HEK293 cells expressing NanoLuc-BRPF1 bromodomain and HaloTag-histone H3.3 in 96-well plates at 20,000 cells/well and culture for 24 hours.
  • Compound Treatment: Prepare serial dilutions of GSK6853 (0.1 nM-10 μM) and this compound (1 nM-100 μM) in DMSO, then dilute in culture medium to achieve final concentrations with DMSO ≤0.1%.
  • NanoBRET Substrate Addition: After 2-hour compound pretreatment, add NanoBRET 618 substrate to each well at 1:1000 dilution and incubate for 5-10 minutes.
  • Energy Transfer Measurement: Add HaloTag substrate at final concentration of 100 nM and incubate for 2 hours.
  • Signal Detection: Measure BRET ratio using appropriate filter sets (donor: 450 nm, acceptor: 618 nm) on a compatible plate reader.
  • Data Analysis: Calculate percentage inhibition relative to DMSO controls and determine IC₅₀ values using nonlinear regression.

Expected Results: GSK6853 should demonstrate potent target engagement with IC₅₀ ≈ 20 nM, while this compound should show significantly reduced potency (IC₅₀ ≈ 3.7 μM), confirming its utility as a negative control [4].

Functional Assessment in Breast Cancer Models

Based on recent findings that BRPF1 is an essential gene in both antiestrogen-sensitive and -resistant ER+ breast cancer cells [1], this protocol outlines functional assessment of BRPF inhibition in breast cancer models.

Procedure:

  • Cell Culture: Maintain appropriate breast cancer cell lines (e.g., MCF-7 for ER+ models) in recommended media with necessary supplements.
  • Compound Treatment: Treat cells with GSK6853 (0.1, 0.5, 1 μM) and this compound (1, 5, 10 μM) for 24-120 hours, including DMSO vehicle controls.
  • Proliferation Assessment:
    • For short-term assays (24-72 hours), use ATP-based viability measurements (CellTiter-Glo).
    • For long-term assays (5-10 days), employ clonogenic survival assays with crystal violet staining.
  • Cell Cycle Analysis: After 24-48 hours treatment, harvest cells, fix in 70% ethanol, stain with propidium iodide, and analyze DNA content by flow cytometry.
  • Apoptosis Measurement: Assess using Annexin V/propidium iodide staining after 48-72 hours treatment.
  • Gene Expression Analysis: Extract RNA after 24-hour treatment and analyze expression of ERα target genes (e.g., TFF1, GREB1) by qRT-PCR.

Expected Outcomes: GSK6853 should demonstrate dose-dependent inhibition of proliferation, G1 cell cycle arrest, and induction of apoptosis, particularly in ER+ BC models. This compound should show minimal effects at equivalent concentrations, supporting BRPF-specific mechanisms [1].

G Compound Compound BRPF1_Inhibition BRPF1_Inhibition Compound->BRPF1_Inhibition GSK6853 (IC₅₀ = 20 nM) Compound->BRPF1_Inhibition This compound (IC₅₀ = 3.7 μM) Chromatin_Effects Chromatin_Effects BRPF1_Inhibition->Chromatin_Effects Reduced H3K14ac Transcriptional_Changes Transcriptional_Changes Chromatin_Effects->Transcriptional_Changes Altered accessibility Functional_Outcomes Functional_Outcomes Transcriptional_Changes->Functional_Outcomes ERα signaling inhibition Cell_Cycle_Arrest Cell_Cycle_Arrest Functional_Outcomes->Cell_Cycle_Arrest G1 arrest Apoptosis Apoptosis Functional_Outcomes->Apoptosis Increased cell death Proliferation_Reduction Proliferation_Reduction Functional_Outcomes->Proliferation_Reduction Decreased viability

Diagram 1: Mechanism of BRPF1 inhibition and cellular consequences. GSK6853 potently inhibits BRPF1, leading to chromatin modifications, transcriptional changes, and functional outcomes in cancer cells. This compound shows minimal activity due to significantly reduced potency, making it an ideal negative control.

Data Interpretation and Troubleshooting

Analysis of Experimental Results

Proper data interpretation when using the GSK6853/GSK9311 probe pair requires careful assessment of the potency differential between the two compounds. In valid experiments, GSK6853 should elicit dose-dependent responses in BRPF-dependent assays at concentrations between 0.1-1 μM, while this compound should show minimal activity at equivalent concentrations. A significant reduction in activity with this compound (typically >10-fold right-shift in dose-response curves) strengthens confidence that observed phenotypes are due to specific BRPF inhibition [4]. In breast cancer models, effective BRPF1 inhibition should result in downregulation of ERα signaling pathways, including reduced expression of ERα target genes and inhibition of cell cycle progression [1].

For transcriptomic analyses, RNA sequencing after BRPF inhibition should reveal changes in genes regulated by estrogen signaling, glucose metabolism, and Vascular Endothelial Growth Factor signaling pathways [1]. Chromatin profiling (ATAC-Seq or ChIP-Seq) should demonstrate reduced chromatin accessibility at ERα binding sites. The functional complementarity between genetic approaches (siRNA-mediated BRPF1 knockdown) and pharmacological inhibition with GSK6853 provides additional validation of target specificity, with both approaches yielding concordant phenotypes including cell cycle arrest and apoptosis induction [1].

Troubleshooting Common Issues

Unexpected activity with this compound may indicate off-target effects or assay-specific artifacts. If this compound shows significant activity at concentrations below 10 μM, consider the following:

  • Verify compound identity and purity through LC-MS analysis
  • Confirm stock solution concentrations and avoid repeated freeze-thaw cycles
  • Assess potential compound aggregation using detergent-based assays
  • Evaluate cell line-specific sensitivity through BRPF expression analysis

Lack of phenotype with GSK6853 despite evidence of target engagement may suggest:

  • Functional redundancy among BRPF family members
  • Insufficient treatment duration for phenotypic manifestation
  • Compensation by alternative epigenetic mechanisms
  • Inadequate cellular context (e.g., BRPF1-independent models)

Conclusion

This compound hydrochloride serves as an essential experimental tool when used as a matched negative control for the BRPF chemical probe GSK6853. The well-characterized potency differential between these compounds, combined with their structural similarity, enables researchers to confidently attribute observed phenotypes to specific BRPF bromodomain inhibition. The provided protocols and application notes outline standardized approaches for employing this probe pair across biochemical, cellular, and functional assays, with particular relevance to cancer models, especially estrogen receptor-positive breast cancer where BRPF1 has been identified as a key epigenetic dependency [1]. Proper implementation of these controlled experiments will advance our understanding of BRPF biology and support the validation of these epigenetic readers as therapeutic targets.

References

GSK9311 BRPF1 inhibition assay protocol

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary for GSK9311

The following table consolidates the key biochemical data available for this compound from the search results.

Property Value / Description Source / Assay
BRPF1 pIC₅₀ 6.0 Ligand competition binding assay (TR-FRET) [1] [2] [3]
BRPF2 pIC₅₀ 4.3 Ligand competition binding assay (TR-FRET) [2] [3]
BRPF1 Cellular IC₅₀ 3.7 µM NanoLuc-BRPF1 bromodomain interaction with Histone H3.3 in HEK293 cells [1]
Role & Selectivity Negative control for the probe GSK6853; ~125-185 fold less potent than GSK6853 [1] N/A

Experimental Context and Assay Information

While detailed lab manuals are unavailable, the search results describe the types of assays used to characterize this compound, which can guide your experimental setup.

  • Biochemical Assay (TR-FRET): The primary biochemical potency (pIC₅₀) was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common homogenous method for measuring ligand binding to bromodomains in a cell-free system [1] [2].
  • Cellular Target Engagement (NanoBRET): Cellular activity was confirmed using a NanoBRET assay in HEK293 cells. This technique monitors the disruption of the interaction between the BRPF1 bromodomain (fused to NanoLuc) and its binding partner (a histone H3.3 protein fused to a HaloTag) in a live-cell environment [1].
  • Basic Compound Handling:
    • Solubility: this compound can be dissolved in DMSO at a concentration of at least 2 mg/mL (clear when warmed) [1]. Another source suggests a stock solution of 100 mg/mL in DMSO is possible [2].
    • Storage: It is recommended to store the powder at -20°C [1].

The diagram below outlines the logical workflow for establishing a BRPF1 inhibition assay based on the information available.

Start Start: Prepare this compound Step1 Reconstitute compound in DMSO Start->Step1 Step2 Dilute to working concentrations Step1->Step2 Step3 Choose Assay Type Step2->Step3 Step4a Perform TR-FRET Assay (Biochemical Binding) Step3->Step4a In vitro Step4b Perform NanoBRET Assay (Cellular Target Engagement) Step3->Step4b In cellulo Step5 Measure signal and calculate IC50 values Step4a->Step5 Step4b->Step5 End End: Data Analysis Step5->End

Guidance for Locating Full Protocols

Given the absence of detailed steps in the search results, here are practical suggestions for finding the information you need:

  • Consult Supplier Documentation: The most reliable source for a product's application notes is often the manufacturer. Check the websites of suppliers like Sigma-Aldrich [1] or MedChemExpress [2] [3] for a detailed Certificate of Analysis (CoA) or technical data sheets, which may contain more information.
  • Refer to Related Literature: The original paper describing the development of the active probe GSK6853 and its negative control This compound is a key resource [4]. While the full text may be paywalled, the methods section within it will contain the comprehensive experimental protocol.
  • Adapt General Bromodomain Assay Protocols: You can use established general protocols for TR-FRET or NanoBRET bromodomain assays, using the data from the publications and suppliers as a reference for expected results with this compound.

References

GSK9311 working solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to GSK9311

This compound and its salt form, This compound hydrochloride, are chemical compounds used in epigenetic research. Their primary application is serving as a less active analogue or negative control for the potent BRPF1 bromodomain inhibitor, GSK6853 [1] [2] [3]. Using an appropriate negative control is critical for confirming that the observed biological effects of an active compound are due to the intended target engagement and not off-target effects.

This compound inhibits the BRPF bromodomain but with significantly reduced potency compared to GSK6853. The table below summarizes its reported inhibitory activity [1] [2] [4]:

Target pIC50 Value IC50 Value (Approximate)
BRPF1 6.0 1 μM
BRPF2 4.3 50 μM

Note: pIC50 is the negative logarithm of the IC50 value. A lower pIC50 indicates weaker activity. The IC50 values in molar units are approximate conversions for reference.

Stock and Working Solution Preparation

The following protocols are adapted from supplier recommendations for reconstituting and diluting this compound to ensure stability and activity.

Stock Solution Reconstitution

For most applications, a concentrated stock solution is prepared first, typically in DMSO.

Parameter Recommendation
Solvent Anhydrous DMSO [1] [3] [5].
Concentration 10-100 mM (e.g., 10 mM, 25 mg/mL for freebase form) [1].
Storage Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles [1] [6].

Procedure:

  • Calculate Mass: Determine the mass of this compound needed to achieve the desired stock concentration and volume.
  • Weigh Compound: Accurately weigh the required amount of this compound powder.
  • Add Solvent: Transfer the powder to a clean vial and add the calculated volume of DMSO.
  • Mix Thoroughly: Vortex or sonicate the mixture briefly to ensure complete dissolution, resulting in a clear solution.
  • Aliquot and Store: Immediately aliquot the stock solution into single-use vials and store at the recommended temperature.
In Vitro Working Solution Preparation

Working solutions for cell-based assays are prepared by diluting the DMSO stock into aqueous buffers or culture media. The final DMSO concentration in cell cultures should generally be kept below 0.1-0.5% to minimize cytotoxicity.

Protocol: Serial Dilution in Assay Buffer

  • Thaw Stock: Gently thaw the DMSO stock solution at room temperature.
  • Prepare Intermediate Dilution: Perform an initial, small-volume dilution of the stock solution in DMSO to create a higher-concentration intermediate (e.g., 100x of the final desired concentration).
  • Dilute into Buffer: Add a small volume of this intermediate solution to the appropriate aqueous assay buffer (e.g., PBS or culture medium) with gentle vortexing to achieve the final working concentration.
  • Use Promptly: Use the working solution immediately after preparation.
In Vivo Formulation Preparation

For animal studies, specific formulations are required to ensure solubility and bioavailability upon administration. The table below summarizes two common formulations for this compound hydrochloride [2].

| Formulation Component | Formulation 1 (for IP/IV/IM/SC injection) | Formulation 2 (for IP/IV/IM/SC injection) | | :--- | :--- | :--- | | DMSO Stock | 10% | 10% | | PEG 300 | - | 40% | | Tween 80 | 5% | 5% | | Saline | 85% | 45% |

Procedure for Formulation 1 [2]:

  • Prepare a 0.9% sodium chloride solution in distilled water (Saline).
  • In a vial, combine 100 µL of DMSO stock solution (e.g., 25 mg/mL) with 50 µL of Tween 80. Mix well.
  • Add 850 µL of Saline to the DMSO/Tween 80 mixture and vortex thoroughly until a clear solution is obtained.
  • This formulation is stable for several hours at ambient temperature but should be prepared fresh for each administration.

Storage and Stability

Proper storage is essential for maintaining the compound's integrity. The following table provides a summary of storage conditions:

| Material | Short-Term Storage (< 1 month) | Long-Term Storage (> 1 month) | Notes | | :--- | :--- | :--- | :--- | | Lyophilized Powder | 4°C [3] [7] or -20°C [6] | -20°C (desiccated, 3 years) [1] [6] | Keep desiccated to avoid moisture. | | DMSO Stock Solution| -20°C [1] | -80°C (2 years) [1] [2] | Aliquot to avoid freeze-thaw cycles. | | Aqueous Working Solution| 4°C (for short experiments) | -20°C (use within 3 months) [6] | Prepare fresh if possible. |

Experimental Design Considerations

When using this compound as a negative control, it is crucial to match the concentration with that of the active compound (GSK6853) to ensure that any observed differences in biological effect are due to the difference in target potency and not non-specific effects. The large potency gap (this compound is 125-185 times less potent than GSK6853 in cellular assays [5]) makes this compound an ideal negative control.

The following diagram illustrates the experimental workflow for using this compound as a negative control:

G Start Start Experiment PrepA Prepare GSK6853 (Active Probe) Start->PrepA PrepB Prepare this compound (Negative Control) Start->PrepB Treat Treat Cells/System with Equal Concentrations PrepA->Treat PrepB->Treat Analyze Analyze Phenotypic & Molecular Outcomes Treat->Analyze Compare Compare Results Analyze->Compare Compare->Start No Difference Re-evaluate Design Interpret Interpret GSK6853-specific Effects Compare->Interpret Significant Difference

Molarity & Dilution Calculator

These formulas are essential for accurate solution preparation.

  • To calculate the mass of compound needed for a stock solution: Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight (g/mol)

    Example: To prepare 1 mL of a 10 mM stock of this compound (freebase, MW = 437.53 g/mol): Mass = 10 mM × 1 mL × 437.53 g/mol = 4.375 mg

  • To perform a simple dilution (using the equation C₁V₁ = C₂V₂): Volume of Stock Solution (V₁) = (Final Concentration (C₂) × Final Volume (V₂)) / Stock Concentration (C₁)

    Example: To prepare 10 mL of a 50 μM working solution from a 10 mM DMSO stock: V₁ = (50 μM × 10 mL) / 10,000 μM = 0.05 mL (or 50 μL)

Safety and Compliance

  • For Research Use Only: this compound and its hydrochloride salt are for research purposes only and are not intended for diagnostic or therapeutic use in humans or animals [1] [2] [3].
  • Safe Handling: Personnel should wear appropriate personal protective equipment (PPE) and refer to the relevant Safety Data Sheet (SDS) before handling the compound.

References

GSK9311 Solubility Data and Formulation Options

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available quantitative data on GSK9311 solubility and stock solution preparation, compiled from supplier information [1] [2] [3].

Property / Parameter Value Condition / Note Source
Molecular Weight 437.53 g/mol [1] [2]
Solubility in DMSO 10-30 mg/mL 22.85 - 68.57 mM; stock solution [1] [2]
Solubility in Water <1 mg/mL Practically insoluble [1]
Solubility in Ethanol <1 mg/mL Practically insoluble [1]
Solubility in Saline/PEG300 ≥ 2.5 mg/mL Saturation unknown; for in vivo work [1]

Experimental Protocols

Protocol 1: Preparing a Saline/PEG300/Tween 80 Working Formulation

This protocol is adapted directly from supplier recommendations for creating a working solution suitable for in vivo studies [1].

1. Materials

  • This compound powder
  • Anhydrous DMSO
  • PEG 300
  • Tween 80
  • Saline (0.9% sodium chloride in ddH₂O)

2. Preparation Steps The following diagram outlines the sequential preparation workflow:

G Start Prepare DMSO Stock Solution A Add 100 µL DMSO stock to 400 µL PEG300 Start->A B Mix evenly A->B C Add 50 µL Tween 80 B->C D Mix evenly C->D E Add 450 µL Saline D->E F Final volume: 1 mL Final conc.: ~5.71 mM E->F

  • Prepare DMSO Stock Solution: First, dissolve this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 25 mg/mL). This stock should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles [1] [2].
  • Prepare Working Solution: Sequentially add co-solvents as shown in the workflow. It is crucial to add the components in the specified order (DMSO → PEG300 → Tween 80 → Saline) and ensure the solution is clear and mixed thoroughly after each addition to prevent precipitation [1].

3. Quality Control

  • Visually inspect the final solution to ensure it is clear and free of particulate matter.
  • The stability of the final formulation under various storage conditions should be determined empirically.
Protocol 2: Alternative Formulation with SBE-β-CD

For compounds that are poorly soluble, SBE-β-CD (sulfobutyl ether beta-cyclodextrin) can be used as a solubility-enhancing agent. The protocol is similar, substituting the SBE-β-CD solution for the PEG300/Tween 80 mixture [1].

  • Preparation of 20% SBE-β-CD in Saline: Dissolve 2 g of SBE-β-CD in 10 mL of saline to obtain a clear solution. This solution can be stored at 4°C for up to one week [1].
  • Working Solution: Add 100 µL of the DMSO stock solution (25 mg/mL) to 900 µL of the 20% SBE-β-CD in saline. Mix evenly until the solution is clear [1].

Background & Handling of this compound

Chemical Profile & Use this compound (CAS 1923851-49-3) is a benzimidazolone-based compound that acts as a highly selective inhibitor of the BRPF1 (Bromodomain and PHD Finger-containing protein 1) bromodomain [1]. It is widely characterized as a less active analog of the potent inhibitor GSK6853 and is primarily used as a negative control in experiments designed to validate the on-target effects of its active counterpart [2] [3]. Its use helps confirm that observed phenotypic effects are due to specific BRPF1 bromodomain inhibition and not off-target activities.

Critical Experimental Considerations The following diagram summarizes the key decision points for using this compound effectively in your research:

G Role This compound is a Negative Control C1 Use alongside active probe GSK6853 in all key experiments Role->C1 C2 Recommended conc. ≤ 1 µM in cell-based assays C1->C2 C3 Confirm solubility & stability of in vivo formulations C2->C3

  • Use as a Negative Control: Always include this compound in parallel with the active probe GSK6853. A lack of effect with this compound, contrasted with a clear phenotype from GSK6853, strengthens the conclusion that the effect is due to on-target BRPF1 inhibition [2] [3].
  • Concentration Guidance: While its cellular IC50 is around 3.7 µM, it is recommended to use this compound at concentrations no higher than 1 µM in cell-based assays to minimize the risk of off-target effects, as it exhibits relatively weak activity in other unrelated assays [1].
  • Handling and Storage:
    • Storage: The powder should be stored at -20°C. Solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for 1 month. Avoid repeated freeze-thaw cycles [1] [2].
    • Stability: The stability of this compound in the final saline/PEG300 formulation has not been fully defined. It is advisable to use the prepared working solution promptly and not store it for extended periods.

Key Takeaways for Researchers

  • Formulation Strategy: this compound requires a multi-solvent approach for in vivo studies due to poor aqueous solubility. The Saline/PEG300/Tween 80 protocol is a standard, well-tolerated method for administering such compounds [1].
  • Critical Control Role: Its primary value lies in its use as a negative control. Proper experimental design mandates its inclusion to attribute phenotypic effects specifically to BRPF1 bromodomain inhibition [2] [3].
  • Concentration Awareness: Adhering to the recommended concentration of ≤1 µM in cellular assays is crucial for maintaining assay specificity and interpreting results correctly [1].

I hope these detailed application notes assist in your research planning and experimental execution.

References

GSK9311 low solubility troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

GSK9311 Solubility Data

The following table summarizes the key solubility parameters for this compound as reported in product documentation and scientific literature.

Property Value / Condition Notes
Molecular Weight 437.53 g/mol (free base); 474.00 g/mol (hydrochloride salt) [1] [2]
Aqueous Solubility "<1 mg/mL" in water and ethanol [1] Very low inherent solubility in pure aqueous and ethanolic solutions.
DMSO Solubility 10 mM (approx. 4.38 mg/mL) [1]; 2 mg/mL (clear when warmed) [3] Primary solvent for preparing concentrated stock solutions.
Recommended Formulations See table below for specific in vivo formulations [1]. Pre-prepared solutions using co-solvents for administration in animal studies.

Recommended Preparation & Troubleshooting

Here are detailed methodologies and FAQs to address common solubility issues.

Preparation of Stock Solutions

For in vitro assays, dissolving this compound in DMSO is the standard and most reliable method.

  • Calculating Mass: Determine the mass of this compound needed to achieve your desired stock concentration. For example, to make 1 mL of a 10 mM stock solution, you would need 4.38 mg of the free base compound.
  • Dissolving in DMSO: Add the calculated mass of this compound to a vial and add the appropriate volume of pure, anhydrous DMSO.
  • Vortexing and Warming: Vortex the mixture vigorously. If not all material dissolves, briefly warm the vial in a 37-40°C water bath with gentle shaking [3].
  • Storage: Aliquot the clear stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles [1].

The workflow for this process is straightforward:

Start Calculate mass of this compound for desired stock concentration Step1 Add compound to vial with anhydrous DMSO Start->Step1 Step2 Vortex mixture vigorously Step1->Step2 Step3 If needed, warm gently at 37-40°C Step2->Step3 Step4 Aliquot and store at -20°C/-80°C Step3->Step4

Protocols for In Vivo Formulations

For animal studies, the following formulations have been reported to achieve concentrations of at least 2.5 mg/mL (5.71 mM) [1]. The preparation sequence is critical for success.

Formulation 1: Aqueous-based with Surfactants

  • Composition: 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline
  • Preparation Workflow:
    • Sequentially add the co-solvents and saline in the order listed.
    • First, add the DMSO stock to PEG300 and mix evenly.
    • Then, add Tween-80 and mix evenly.
    • Finally, add saline to adjust to the final volume [1].

DMSO DMSO Stock PEG PEG300 DMSO->PEG  Add & Mix Tween Tween-80 PEG->Tween  Add & Mix Saline Saline Tween->Saline  Add & Mix Final Clear Formulation Saline->Final

Formulation 2: Cyclodextrin-based

  • Composition: 10% DMSO + 90% (20% SBE-β-CD in Saline)
  • Preparation:
    • Add the DMSO stock directly to a pre-prepared 20% SBE-β-CD solution in saline and mix evenly [1].

Formulation 3: Oil-based

  • Composition: 10% DMSO + 90% Corn Oil
  • Preparation:
    • Add the DMSO stock directly to corn oil and mix evenly [1].

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended concentration of this compound for cell-based assays? A1: To minimize the chance of off-target effects, it is recommended to use this compound at a concentration no higher than 1 µM in cell-based assays [1] [4]. Always use the lowest effective concentration.

Q2: My solution in DMSO is cloudy or has precipitate. What should I do? A2: A cloudy solution indicates that the compound has come out of solution.

  • Re-warm and vortex: Gently warm the solution in a 37-40°C water bath and vortex again.
  • Check concentration: Ensure you have not exceeded the solubility limit in DMSO (10 mM). If you have, dilute the solution with fresh DMSO.
  • Centrifuge: A brief centrifugation step can help pellet any insoluble particulate matter, allowing you to transfer the clear supernatant to a new vial.

Q3: Why is a negative control like this compound important, and how does it differ from the active probe? A3: this compound is the structurally analogous but much less potent negative control for the active BRPF1 bromodomain inhibitor, GSK6853 [3] [4] [2]. It is designed to have over 100-fold reduced potency in both cell-free and cell-based assays [3]. Using this matched pair allows researchers to confirm that the observed biological effects are due to specific BRPF1 inhibition and not to off-target effects of the chemical scaffold.

References

Physical & Chemical Properties of GSK9311

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available data on GSK9311's structure and observed properties.

Property Description / Value Source / Assay
Molecular Formula C₂₄H₃₁N₅O₃ [1]
Molecular Weight 437.53 g/mol [1]
Solid Form White to beige powder [2]
Purity ≥98% (HPLC) [2]
Specific Optical Rotation [α]/D 90 to 100°, c = 0.3 in methanol [2]
Recommended Storage Temp. -20°C (for solid) [2] [1]
Solubility (DMSO) 2 mg/mL (clear upon warming) [2]; Also reported as 30 mg/mL (68.57 mM) [1] [2] [1]

Experimental Protocols for Solution Handling

Based on the gathered properties, here are detailed methodologies for preparing and testing this compound solutions.

Solution Preparation
  • Weighing: Allow the vial of this compound to equilibrate to room temperature in a desiccator to prevent moisture uptake. Accurately weigh the required mass.
  • Dissolution: Use warm DMSO to dissolve the powder. Sonication in a water bath is recommended to aid dissolution and ensure a clear solution [2] [1].
  • Aliquoting: To minimize freeze-thaw cycles and oxidative degradation, immediately aliquot the stock solution into single-use vials.
  • Storage: Store the aliquots at -80°C [1]. For short-term storage (e.g., over a few days) for ongoing experiments, keeping the solution at 4°C is a common practice, though its specific stability under these conditions has not been published.
Stability Assessment via HPLC

While not specified for this compound, High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing compound stability. You can adapt the following general principles [3] [4]:

  • System Suitability: Ensure your HPLC system is performing correctly before analysis.
  • Chromatographic Separation: Use a reversed-phase C18 column. The specific method (mobile phase, gradient, etc.) must be developed and optimized for this compound and its potential degradation products.
  • Analysis: Inject the fresh this compound solution and analyzed samples stored under different conditions (e.g., after 24 hours at 4°C, after a freeze-thaw cycle).
  • Data Comparison: A decrease in the peak area of this compound or the appearance of new peaks indicates degradation. The percentage of the parent compound remaining is a direct measure of stability.

The diagram below illustrates the core workflow for preparing a this compound stock solution and monitoring its stability.

Start Start: this compound Powder Step1 Weigh Accurately Start->Step1 Step2 Dissolve in warm DMSO (with sonication) Step1->Step2 Step3 Aliquot into single-use vials Step2->Step3 Step4 Store Aliquots at -80°C Step3->Step4 Test Stability-Indicating Assay (e.g., HPLC) Step4->Test Decision Is parent compound peak >95%? Test->Decision EndStable Solution is stable for use Decision->EndStable Yes EndUnstable Do not use. Optimize storage conditions. Decision->EndUnstable No

Frequently Asked Questions

  • What is the solubility of this compound in solvents other than DMSO? The provided sources only specify solubility in DMSO [2] [1]. For biological assays, you may need to experiment with solvents like PBS or culture media, noting that the compound may precipitate in aqueous solutions due to its high DMSO solubility.
  • How many freeze-thaw cycles can the stock solution withstand? The search results do not provide data on freeze-thaw stability. It is strongly recommended to avoid multiple freeze-thaw cycles. The best practice is to store single-use aliquots at -80°C.
  • What is the predicted shelf-life of a this compound solution in DMSO? Without specific accelerated stability studies, a definitive shelf-life cannot be given. The stability is highly dependent on storage conditions. You should establish the stability timeline for your specific solution using an HPLC method.

Key Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation in assay buffer Low aqueous solubility after dilution from DMSO stock. Ensure the final DMSO concentration in assays is low (typically ≤0.1-1%). Consider adding a solubility-enhancing agent like cyclodextrin.
Loss of biological activity Degradation of compound in solution. Prepare fresh stock solution from powder. Verify solution stability via HPLC before use in critical long-term experiments.
Inconsistent HPLC results Column variability or method not stability-indicating. Use a well-characterized C18 column. Develop a gradient method that can separate the parent compound from its degradation products [3] [4].

References

GSK9311 appropriate concentration range

Author: Smolecule Technical Support Team. Date: February 2026

GSK9311 Experimental Data Summary

Parameter Value Notes / Source
Primary Research Application Negative Control [1] [2] [3] Less active analogue of BRPF1 inhibitor GSK6853.

| Biological Activity (pIC50) | BRPF1: 6.0 [1] [2] [3] BRPF2: 4.3 [1] [2] [3] | pIC50 = -log(IC50); higher value indicates greater potency. | | Recommended Stock Concentration| 10 mM (in DMSO) [1] [4] | Standard concentration for preparing working solutions. | | Solubility (DMSO) | 30 mg/mL (68.57 mM) [3] to 100 mg/mL (228.56 mM) [1] | Sonication is recommended to aid dissolution [3]. | | Solubility (Water) | <1 mg/mL [4] | Very low aqueous solubility. | | Suggested Working Concentration| ≤ 1 μM [4] | Recommended maximum for cell-based assays to minimize off-target effects. |

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of this compound in research? this compound is specifically designed to serve as a negative control in experiments studying BRPF bromodomain function [1] [2] [3]. It is a less active analogue of the potent BRPF1 inhibitor GSK6853. Using this compound helps researchers distinguish the specific effects of BRPF1 inhibition from non-specific or off-target effects caused by the chemical structure of the inhibitor itself.

Q2: How should I prepare and store stock solutions of this compound?

  • Solvent: Prepare stock solutions in DMSO [1] [3].
  • Concentration: A 10 mM stock solution is commonly used [1].
  • Storage:
    • Powder: Store at -20°C for 3 years or at 4°C for 2 years [1].
    • Stock Solution: Store at -80°C for 2 years or at -20°C for 1 year [1]. It is best practice to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: What should I do if my experiment requires aqueous conditions? Due to its very low solubility in water (<1 mg/mL) [4], you will need to use a solvent carrier to prepare working solutions for cellular assays. The following is a standard protocol for preparing a 2.5 mg/mL working solution:

G Start Start: Prepare 25 mg/mL Stock in DMSO Step1 Add 100 µL stock to 400 µL PEG300 Start->Step1 Step2 Mix evenly Step1->Step2 Step3 Add 50 µL Tween-80 Step2->Step3 Step4 Mix evenly Step3->Step4 Step5 Add 450 µL Saline (0.9% NaCl) Step4->Step5 End End: Clear Working Solution (2.5 mg/mL) Step5->End

This workflow illustrates the sequential steps to create a stable, clear aqueous working solution for in vitro experiments [1] [4].

Troubleshooting Guide

Problem 1: Precipitate forms in the working solution.

  • Cause: The compound may be coming out of solution due to the aqueous buffer.
  • Solution: Ensure you add the solvents in the sequence shown in the diagram above. Sonication can be used after each mixing step to help maintain solubility [1]. Always visually inspect the solution for clarity before use.

Problem 2: No biological effect is observed in my assay.

  • Cause: This is the intended function of this compound. As a negative control, it should have minimal activity compared to its active analogue, GSK6853.
  • Solution: Confirm the performance of your experimental system by including the active compound GSK6853 (at low nanomolar concentrations, e.g., 20 nM) [4] as a positive control. A significant effect with GSK6853 but not with this compound validates your assay.

Problem 3: I observe unexpected cellular toxicity.

  • Cause: Using concentrations higher than 1 μM may lead to off-target effects [4].
  • Solution: Ensure your working concentration does not exceed the recommended 1 μM. Re-prepare fresh solutions from your stock to ensure accurate dosing.

Experimental Workflow: Using this compound as a Negative Control

To clearly understand the role of this compound in a typical experiment, the following diagram outlines the basic workflow and logical relationship between the control and experimental groups:

G Start Define Experimental Goal: Study BRPF1 Bromodomain Function Group1 Experimental Group: Potent Inhibitor (GSK6853, 20 nM) Start->Group1 Group2 Negative Control Group: Less Active Analog (this compound, ≤1 µM) Start->Group2 Group3 Vehicle Control Group: DMSO/Solvent Only Start->Group3 Analysis Analyze & Compare Results Group1->Analysis Specific Effect Group2->Analysis Controls for Off-target Effects Group3->Analysis Baseline Conclusion Interpretation Analysis->Conclusion

References

GSK9311 off-target effects minimization

Author: Smolecule Technical Support Team. Date: February 2026

GSK9311 Fact Sheet

The table below summarizes the key characteristics of this compound for your research.

Property Description
Primary Role Negative control compound for BRPF1 bromodomain studies [1] [2]
Molecular Target Inhibitor of the BRPF (Bromodomain and PHD Finger-containing) family, with pIC50 values of 6.0 for BRPF1 and 4.3 for BRPF2 [1] [3]
Key Mechanism Less active analog of the potent BRPF1 inhibitor GSK6853, created by alkylation of the 5-amide group [4] [5]
Recommended Concentration No higher than 1 µM in cell-based assays to minimize off-target effects [4]
Biological Rationale Screening of the parent compound (GSK6853) against 48 unrelated assays revealed only weak off-target activities compared to its BRPF1 potency [4]

Frequently Asked Questions

General Inquiries

What is the main application of this compound in research? this compound is primarily used as a negative control for its highly potent analog, GSK6853 [1] [2]. Using this compound allows researchers to verify that the observed phenotypic effects in their experiments are due to specific BRPF1 bromodomain inhibition and not from non-specific or off-target interactions.

Why is this compound considered "less active"? this compound is a structurally similar but less potent version of GSK6853. The alkylation of its 5-amide group significantly reduces its activity, making it ideal for control experiments where you need a compound with a similar chemical structure but vastly different biological potency [4] [1].

Experimental Design & Best Practices

What is the single most important factor for minimizing off-target effects with this compound? The most critical parameter is concentration. Adhere strictly to the recommended maximum concentration of 1 µM in your cell-based assays [4]. At this level, its off-target activities are expected to be negligible compared to its effect on the BRPF1 bromodomain.

How does this compound's selectivity profile help in experimental design? Although this compound is less active, it retains selectivity for BRPF bromodomains over other families, such as the BET bromodomains [4] [5]. This means that at the recommended concentration, it is unlikely to interfere with pathways regulated by non-BRPF bromodomains, which is a common source of off-target effects in epigenetic research.

Troubleshooting Guide

Problem: Observed cellular effects when using this compound as a negative control.
  • Potential Cause 1: Concentration is too high. This is the most likely reason for unexpected off-target activity.

  • Solution: Confirm that your working concentration is at or below 1 µM. Re-titrate your stock solution and perform a dose-response experiment to verify that the effect is concentration-dependent.

  • Potential Cause 2: Incorrect interpretation of its function.

  • Solution: Remember that this compound is not an inactive compound; it is a less active one [1]. It may still exhibit a weak phenotypic effect at high concentrations or in very sensitive assay systems. The key is that its effects should be substantially weaker than those produced by the potent inhibitor GSK6853.

  • Potential Cause 3: Compound degradation or improper formulation.

  • Solution: Ensure proper storage of the compound powder at -20°C and prepare fresh stock solutions as needed. Follow the recommended solvent formulation for your assays, such as using sequential addition of co-solvents like DMSO, PEG300, and Tween-80 to maintain solubility and compound integrity [4].

Experimental Workflow Visualization

The following diagram illustrates the logical process for using this compound and its positive control counterpart in a robust experiment.

Start Start: Design BRPF1 Inhibition Experiment PotentInhibitor Test Potent Inhibitor (GSK6853) Start->PotentInhibitor NegativeControl Test Negative Control (this compound, ≤1 µM) Start->NegativeControl Compare Compare Phenotypic Outputs PotentInhibitor->Compare NegativeControl->Compare Conclusion Interpret Specificity of Observed Effects Compare->Conclusion

References

GSK9311 solvent compatibility issues

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Storage of GSK9311

The table below summarizes the fundamental physicochemical and handling data for this compound from supplier documentation.

Property Specification / Value Citation
Molecular Formula C₂₄H₃₁N₅O₃ [1] [2] [3]
Molecular Weight 437.53 g/mol [1] [2]
Purity ≥98% (HPLC) [3]
Physical Form White to off-white solid powder [2] [3]
Storage (Powder) -20°C [1] [2] [3]
Solubility in DMSO ~10-30 mg/mL (approx. 22.9 - 68.6 mM) [1] [2] [3]
Solubility in Water <1 mg/mL (practically insoluble) [2]
Solubility in Ethanol <1 mg/mL (practically insoluble) [2]

Experimental Preparation Protocols

Here are detailed methodologies for preparing stock and working solutions of this compound for your experiments.

Preparation of In Vitro Stock Solutions

For cell-based assays, DMSO is the recommended solvent.

  • Calculating Mass: Determine the mass of this compound needed to achieve your desired stock concentration (e.g., 10 mM or 50 mM).
  • Preparation: Weigh the calculated amount of this compound powder and transfer it to a sterile vial.
  • Solubilization: Add the appropriate volume of pure, anhydrous DMSO to the vial to achieve your target concentration. For example, to make a 10 mM stock, add 2.285 mL of DMSO to 10 mg of powder. Sonication is recommended to ensure the powder is fully dissolved and the solution is clear [1].
  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (1 month) [2].
Preparation of In Vivo Dosing Formulations

For animal studies, this compound requires special formulations to improve solubility and bioavailability. Below are two standard protocols.

Formulation 1: For Intraperitoneal (IP) or Oral (PO) Administration [2] This formulation is suitable for achieving moderate to high bioavailability, as demonstrated in CD1 mice [2].

  • Final Composition: 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline.
  • Sequential Preparation:
    • Dissolve this compound in a small volume of DMSO (e.g., 100 µL for a 25 mg/mL DMSO stock).
    • Add PEG300 (e.g., 400 µL) and mix evenly.
    • Add Tween-80 (e.g., 50 µL) and mix evenly.
    • Finally, add saline (e.g., 450 µL) to adjust to the final volume and concentration.

Formulation 2: Using SBE-β-CD [2] This formulation uses a cyclodextrin to enhance solubility.

  • Final Composition: 10% DMSO + 90% (20% SBE-β-CD in Saline).
  • Sequential Preparation:
    • First, prepare the 20% SBE-β-CD in Saline solution by dissolving 2 g of SBE-β-CD in 10 mL of saline. This solution can be stored at 4°C for one week.
    • Dissolve this compound in DMSO (e.g., 100 µL of a 25 mg/mL DMSO stock).
    • Add the 20% SBE-β-CD solution (e.g., 900 µL) and mix evenly.

The following diagram illustrates the decision-making workflow for preparing these formulations:

G Start Prepare this compound In Vivo Formulation Step1 Prepare DMSO Stock Solution (Dissolve this compound in pure DMSO) Start->Step1 Step2 Select Administration Route Step1->Step2 Step3_IP_PO For IP or PO Dosing Step2->Step3_IP_PO IP/PO Formulation Step3_Other Alternative Formulation Step2->Step3_Other SBE-β-CD Formulation Step4_IP_PO Add PEG300 & mix Step3_IP_PO->Step4_IP_PO Step4_Other Add 20% SBE-β-CD in Saline & mix Step3_Other->Step4_Other Step5_IP_PO Add Tween-80 & mix Step4_IP_PO->Step5_IP_PO Step6_IP_PO Add Saline to final volume Step5_IP_PO->Step6_IP_PO Final_IP_PO Final Solution: 10% DMSO, 40% PEG300 5% Tween80, 45% Saline Step6_IP_PO->Final_IP_PO Final_Other Final Solution: 10% DMSO, 90% SBE-β-CD/Saline Step4_Other->Final_Other

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of this compound in research? this compound is primarily used as a negative control for the active epigenetic probe GSK6853. It is a structurally similar but much less potent inhibitor of the BRPF1 bromodomain, allowing researchers to rule out off-target effects in their experiments [1] [3] [4].

Q2: My this compound solution in DMSO has precipitated after storage. What should I do? Warm the vial to room temperature and sonicate it in a water bath to re-dissolve the compound. Ensure it is fully dissolved and the solution is clear before use. If precipitation persists, consider preparing a fresh stock solution. Always store stock solutions at -80°C in aliquots to prevent repeated freeze-thaw cycles.

Q3: What is the maximum recommended concentration for this compound in cell-based assays? To minimize the chance of off-target effects, it is recommended to use this compound at no higher than 1 μM in cell-based assays [2].

Q4: Is there a hydrochloride salt form of this compound available? Yes, this compound hydrochloride is available (CAS 2253733-09-2) and may offer different solubility properties. The formulation guidelines provided by suppliers often specify which form they are referring to [2] [4].

Key Experimental Considerations

  • Use as a Control: Remember that this compound's main value is as a negative control. Its significantly reduced potency (e.g., pIC50 of 6.0 for BRPF1 vs. 8.1 for GSK6853) is its defining feature [3].
  • Sequential Mixing is Crucial: When preparing in vivo formulations, it is critical to add the co-solvents sequentially from left to right, one by one, as described in the protocols, to ensure a clear, stable solution [2].
  • Verify Purity: When purchasing, ensure the product has a Certificate of Analysis (COA) confirming a purity of ≥98% by HPLC [3].

References

GSK9311 in vivo administration route comparison

Author: Smolecule Technical Support Team. Date: February 2026

GSK9311: Overview and Primary Use

This compound is described in the literature as a less active analog of the BRPF1 bromodomain inhibitor GSK6853 and is primarily used as a negative control in biological studies [1] [2] [3]. One source notes it has 125 to 185-fold reduced potency compared to GSK6853 in cell-free and cell-based assays [3].

In Vivo Administration Data for GSK6853

While direct data for this compound is unavailable, the search results provide detailed in vivo pharmacokinetic parameters for its parent compound, GSK6853, in male CD-1 mice [4]. This information can offer valuable, though indirect, insights.

The table below summarizes the key findings for GSK6853:

Administration Route Dose Key Pharmacokinetic Parameters
Intravenous (IV) 1 mg/kg High blood clearance (107 mL/min/kg), moderate volume of distribution (5.5 L/kg), moderate terminal half-life (1.7 h) [4].
Oral (PO) 3 mg/kg Moderate systemic exposure (C~max~ 42 ng/mL, T~max~ 1.5 h), bioavailability of 22% [4].
Intraperitoneal (IP) 3 mg/kg High systemic exposure (C~max~ 469 ng/mL, T~max~ 0.25 h), bioavailability of 85% [4].

Based on this data, the study concluded that the intraperitoneal (IP) route was suitable for dosing GSK6853 in pharmacodynamic models, likely due to its high bioavailability and rapid absorption [4].

Experimental Design and Troubleshooting Guide

The following guide outlines key considerations for planning in vivo experiments with this compound, based on general principles and information from the search results.

Start Start: Plan In Vivo Experiment with this compound A Define Experimental Objective Start->A B Select Administration Route A->B A1 Confirm this compound's role as a negative control for GSK6853 A->A1 A2 Ensure you have protocols for both the active probe and control A->A2 C Prepare Dosing Formulation B->C B1 Consider Intraperitoneal (IP) injection based on GSK6853 data (High bioavailability) B->B1 B2 Consider Oral (PO) administration if lower exposure is acceptable B->B2 B3 Justify route selection based on study goals and pharmacokinetics B->B3 D Execute and Monitor Study C->D C1 Use recommended solvents: DMSO for stock, then dilute with PEG300, Tween-80, and Saline C->C1 C2 Ensure final concentration is appropriate for dosing C->C2 C3 Verify solution clarity before administration C->C3 D1 Adhere to animal welfare and ethical guidelines D->D1 D2 Monitor for expected lack of pharmacological effect D->D2

Frequently Asked Questions (FAQs)
  • Why is this compound used in vivo instead of just the active compound? Using this compound as a negative control helps confirm that the observed effects of the active probe (GSK6853) are due to specific BRPF1 inhibition and not caused by off-target effects or the experimental setup itself [2] [3].

  • What concentration of this compound should be used in cell-based assays? Based on the search results, it is recommended to use this compound at a concentration no higher than 1 µM in cell-based assays to minimize the risk of off-target effects [4].

  • Where can I find the active probe, GSK6853? The active probe, GSK6853, is also commercially available. One supplier's page for this compound includes a direct link to purchase GSK6853 [3].

Key Information Gaps and How to Proceed

The most significant limitation is the absence of directly comparable in vivo pharmacokinetic data for this compound itself. The available data is for GSK6853, and while informative, the two compounds have different physicochemical and pharmacological properties.

To proceed with your research:

  • Consult the Original Literature: The primary source for this data is likely the journal article "Bamborough et al (2016) GSK6853, a chemical probe for inhibition of the BRPF1 bromodomain" [5] [2]. A thorough reading of the full text may contain more detailed information on this compound.
  • Contact Suppliers Directly: Reach out to the technical support teams of commercial suppliers like Sigma-Aldrich [3] or Tocris [2], as they may have access to additional, unpublished data.

References

GSK9311 vs GSK6853 potency comparison

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Comparison

The table below summarizes the key experimental data for GSK6853 and GSK9311, highlighting their significant difference in potency.

Property GSK6853 This compound
Primary Role Potent chemical probe for BRPF1 [1] Less active analog; negative control [1] [2]
BRPF1 Potency (IC₅₀ / KD) IC₅₀ = 8 nM (TR-FRET); KD = 0.3 nM (Bromoscan); Cellular IC₅₀ = 20 nM (NanoBRET) [1] pIC₅₀ = 6.0 (approx. 1 μM) [2] [3]
Selectivity >1,600-fold over 48 other bromodomains [1] Less active against BRPF1 and BRPF2 (pIC₅₀ = 4.3) [2]
Recommended Cellular Use ≤1 μM to minimize off-target effects [1] Used to rule out off-target effects [4]

Experimental Evidence & Protocols

The potency data for these compounds is derived from established biochemical and cellular assays.

  • Biochemical Binding Assays (TR-FRET & BromoScan): These assays quantify the direct binding of the inhibitor to the purified BRPF1 bromodomain. In TR-FRET, GSK6853 showed an IC₅₀ of 8 nM, while a binding assay (BromoScan) determined its dissociation constant (KD) to be a very tight 0.3 nM [1].
  • Cellular Target Engagement (NanoBRET): This assay evaluates the ability of the compound to engage with its target in a live-cell context. It measures the displacement of BRPF1 from histones within the cell. GSK6853 demonstrated potent cellular activity with an IC₅₀ of 20 nM in this system [1].
  • Functional Cellular Assays (CCK-8 & Colony Formation): To study the phenotypic effects of BRPF1 inhibition, researchers treat cancer cells (e.g., NSCLC lines A549 and H1975) with GSK6853. Cell viability is measured using a CCK-8 assay, where the reagent is added to treated cells and absorbance is read at 450nm. Clonogenic survival is assessed via a colony formation assay, where treated cells are cultured for 10-14 days, then colonies are fixed, stained, and counted [5]. These assays confirmed GSK6853 inhibits proliferation and induces cell cycle arrest [5].

Application Guide for Researchers

The diagram below illustrates the decision-making process for using these tools in your research.

Start Start: BRPF1 Research Goal Goal Define Research Question Start->Goal Q1 Studying specific BRPF1 inhibition? Goal->Q1 Q2 Ruling out off-target effects? Q1->Q2 No UseGSK6853 Use GSK6853 (Potent Probe) Q1->UseGSK6853 Yes Usethis compound Use this compound (Negative Control) Q2->Usethis compound Yes UseBoth Use GSK6853 & this compound in parallel Q2->UseBoth Confirm specific BRPF1 effect Exp Key Experiments: • Target Engagement (NanoBRET) • Phenotypic Assays (Viability, Apoptosis) • Gene Expression (RNA-seq) UseGSK6853->Exp UseBoth->Exp

Key Considerations for Experimental Design

  • Dosage is Critical: For cell-based assays, do not exceed 1 µM for GSK6853 to minimize the chance of off-target effects [1]. The high concentrations (e.g., 25-100 µM) used in some phenotypic studies [5] may produce effects unrelated to BRPF1 inhibition and require careful interpretation with appropriate controls.
  • Use as a Paired Set: For robust conclusions, especially in novel cell lines or phenotypic assays, always include This compound as a negative control. If the biological effect is specific to BRPF1 inhibition, it should be seen with GSK6853 but not with this compound [1] [2].
  • Mechanism of Action: Research indicates that GSK6853 exerts its anti-proliferative effects by disrupting the JAK2/STAT3 signaling pathway and suppressing CCNA2 (Cyclin A2), leading to cell cycle arrest in NSCLC cells [5].

References

Chemical Probe Overview: GSK6853 and Negative Control GSK9311

Author: Smolecule Technical Support Team. Date: February 2026

Researchers use the pair of compounds GSK6853 and GSK9311 to precisely study the BRPF family of bromodomains. The Structural Genomics Consortium (SGC) designates GSK6853 as a chemical probe and This compound as its matched negative control [1].

The core concept is that these two molecules have very similar chemical structures, but a key modification in this compound significantly reduces its ability to bind to the BRPF bromodomains [2]. This makes this compound ideal for confirming that the biological effects observed with GSK6853 are due to specific BRPF inhibition and not from off-target effects.

Quantitative Comparison of GSK6853 and this compound

The table below summarizes the available biochemical data for GSK6853 and its negative control, this compound.

Property GSK6853 (Chemical Probe) This compound (Negative Control)
Primary Target BRPF1, BRPF2, BRPF3 Bromodomains [1] BRPF1, BRPF2 Bromodomains (with much lower potency) [2]
Reported Potency (BRPF1) IC₅₀ = 8 nM (TR-FRET assay); KD = 0.3 nM [1] pIC₅₀ = 6.0 (approx. IC₅₀ = 1 µM) [2] [3]
Cellular Target Engagement (BRPF1) IC₅₀ = 20 nM [1] Information missing
Selectivity >1,600-fold selective over 48 other bromodomains [1] Information missing
Recommended Cellular Concentration ≤ 1 µM [1] Information missing

Experimental Workflow for Using this compound as a Negative Control

The following diagram illustrates the logical framework for using this compound in a cell-based experiment to validate the on-target effects of the BRPF1 inhibitor GSK6853.

Start Start: Test BRPF1 Inhibitor GSK6853 Observed_Effect Observe Phenotypic Effect (e.g., Reduced Cell Viability) Start->Observed_Effect Comparison Co-treat with Negative Control This compound Comparison->Observed_Effect Logic Interpretation Logic Observed_Effect->Logic On_Target On-Target Effect via BRPF1 Logic->On_Target Effect with GSK6853 No effect with this compound Off_Target Off-Target or Non-Specific Effect Logic->Off_Target Effect with both GSK6853 and this compound

In this experimental design, a specific phenotype (like reduced cell growth) observed with GSK6853 but not with the This compound control provides strong evidence that the effect is due to on-target BRPF1 inhibition [2] [1].

Research Context and Application Examples

While direct validation studies for this compound were scarce in the search results, recent research strongly supports the biological significance of its target, BRPF1, and the active probe GSK6853.

  • Functional Role of BRPF1: Recent studies identify BRPF1 as a critical epigenetic regulator and a potential therapeutic target in several cancers.
    • Triple-Negative Breast Cancer (TNBC): BRPF1 was pinpointed as a key regulator of Taxol resistance. Inhibiting BRPF1 with other tools (PFI-4, OF-1) sensitized resistant cells to chemotherapy [4].
    • Ovarian Cancer: BRPF1 inhibition with GSK6853 reduced cancer cell migration and invasion, and induced cell death and DNA damage [5].
    • Breast Cancer: BRPF1 is an essential gene for the survival of estrogen receptor-positive (ERα+) breast cancer cells, even those resistant to standard endocrine therapy. Treatment with GSK6853 caused cell cycle arrest and apoptosis [6].

These findings highlight the relevance of the BRPF1-GSK6853/GSK9311 research tool pair for investigating cancer mechanisms and potential treatments.

Key Considerations for Researchers

  • Potency Difference is Crucial: The approximately 100-fold lower potency of this compound is the basis for its use as a control. It helps rule out effects caused by the chemical scaffold itself at the concentrations used for the active probe [2] [1].
  • Source of Information: Much of the specific quantitative data comes from chemical supplier catalogs and the SGC probe summary. For definitive experimental use, it is advisable to consult the primary research paper that first described these compounds for complete characterization data [7].
  • Experimental Design: For robust results, it is recommended to use GSK6853 at a concentration not exceeding 1 µM in cell-based assays and to always include this compound as a parallel control to confirm the specificity of the observed phenotypes [1].

References

GSK9311 BRPF1 BRPF2 pIC50 comparison

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Comparison

The table below summarizes the available experimental data for GSK9311 and its active counterpart, GSK6853.

Property GSK6853 (Active Probe) This compound (Negative Control)
BRPF1 pIC₅₀ Not explicitly stated, but cellular IC₅₀ = 20 nM (NanoBRET) [1] 6.0 [2] [3]
BRPF2 pIC₅₀ Not explicitly stated 4.3 [2] [3]
Reported Potency (BRPF1) KD = 0.3 nM (BROMOscan); TR-FRET IC₅₀ = 8 nM [1] Less active analogue of GSK6853 [2] [1]
Primary Role Potent, selective chemical probe for BRPF1 bromodomain inhibition [4] [1] Negative control; used to rule out off-target effects [2] [1]
Key Structural Feature Unalkylated 5-amide [2] Alkylated 5-amide [2]
Selectivity >1600-fold over other bromodomains in a 48-domain panel [1] Information not specific in search results

Experimental Context & Protocols

The data for these compounds comes from established bromodomain assay methodologies. Here are the key experimental protocols referenced in the search results:

  • BROMOscan Assay: This technology was used to determine the binding affinity (Kd) of GSK6853 for BRPF1, reported as 0.3 nM. This assay platform quantitatively evaluates interactions between a compound and a panel of bromodomains [4] [1].
  • TR-FRET Assay: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to report an IC₅₀ of 8 nM for GSK6853 against BRPF1. This is a common biochemical method for measuring inhibitor potency [1].
  • Cellular Target Engagement (NanoBRET): The cellular activity of GSK6853 (IC₅₀ = 20 nM) was established using a NanoBRET assay. This technique monitors the dose-dependent displacement of BRPF1 from histones in a live-cell environment [1].
  • Chemoproteomic Competition Binding: This method was used to confirm that GSK6853 binds to full-length endogenous BRPF1 in HUT-78 cell lysates with high selectivity [1].

Biological Role & Pathway

BRPF1 is a scaffolding protein that helps assemble MOZ/MORF histone acetyltransferase (HAT) complexes, which are crucial for modifying chromatin and regulating gene transcription [4] [5]. Inhibiting its bromodomain disrupts this function.

The following diagram illustrates the logical relationship between the chemical probe and its negative control, which is central to their use in experimental biology.

Probe GSK6853 (Active Probe) BRPF1 BRPF1 Bromodomain Probe->BRPF1  Potent Inhibition Control This compound (Negative Control) Control->BRPF1  Weak Inhibition Effect Observed Phenotype (e.g., Cell cycle arrest, apoptosis) BRPF1->Effect  Leads to

Research Application Guide

  • Use GSK6853 as your primary tool to investigate the biological consequences of BRPF1 bromodomain inhibition. Recent research (2024) has used it to demonstrate that BRPF1 inhibition induces cell cycle arrest and apoptosis in endocrine therapy-resistant breast cancer cells [5].
  • Use this compound in parallel as a critical control to confirm that the observed phenotypic effects of GSK6853 are due to on-target BRPF1 inhibition and not caused by other factors. The SGC recommends using a concentration no higher than 1 µM in cell-based assays to minimize off-target effects [1].

References

Quantitative Comparison of GSK9311 and GSK6853

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental data that establishes GSK9311 as a suitable negative control for GSK6853.

Property This compound (Inactive Analog) GSK6853 (Active Probe)
Primary Target BRPF1 Bromodomain [1] BRPF1 Bromodomain [2]
BRPF1 Potency (Cellular IC₅₀) 3.7 µM [3] 20 nM [3]
BRPF1 Potency (Binding pIC₅₀) 6.0 [3] [1] [4] 8.1 (pIC₅₀) [3]
BRPF2 Potency (pIC₅₀) 4.3 [1] [4] [5] Not specified in sources
Potency Reduction vs. GSK6853 125 to 185-fold less potent [3] -
Key Structural Difference 5-amide is alkylated [1] [4] [6] Unalkylated 5-amide [2]
Primary Application Negative control in BRPF1 inhibition studies [3] [1] Potent and selective chemical probe for cellular and in vivo studies [2] [6]

Experimental Validation Context

The data in the table above comes from specific experimental protocols used to characterize and contrast these molecules:

  • TR-FRET Binding Assay: This assay measured the direct binding of the compounds to the BRPF1 bromodomain. The reported pIC₅₀ values (this compound: 6.0; GSK6853: 8.1) from this method form the basis for calculating the 125 to 185-fold reduced potency of this compound [3].
  • Cell-Based NanoLuc-BRPF1 Assay: Conducted in HEK293 cells, this assay evaluated the functional disruption of the interaction between the BRPF1 bromodomain and histone H3.3. It confirmed the significant reduction in this compound's cellular activity (IC₅₀ = 3.7 µM) compared to GSK6853 (IC₅₀ = 20 nM) [3].
  • Selectivity Profiling (BROMOscan): The active probe, GSK6853, was screened against a panel of bromodomains and demonstrated high selectivity, which is a critical requirement for a quality chemical probe. This validates that the phenotypic effects observed with GSK6853 are likely due to on-target BRPF1 inhibition [2].

The Role of BRPF1 Inhibition

To understand the purpose of these compounds, it helps to visualize the biological pathway they investigate. The following diagram illustrates the role of BRPF1 and the point of inhibition.

brpf_pathway HistoneAcetylation Histone Acetylation BRPF1_Complex BRPF1-MOZ/MORF Complex HistoneAcetylation->BRPF1_Complex Recruits ChromatinAccessibility Increased Chromatin Accessibility BRPF1_Complex->ChromatinAccessibility Facilitates GeneTranscription Gene Transcription ChromatinAccessibility->GeneTranscription CellularProcesses Cell Cycle, Survival, Proliferation GeneTranscription->CellularProcesses GSK6853 GSK6853 Inhibition GSK6853->BRPF1_Complex Blocks This compound This compound (Negative Control) This compound->BRPF1_Complex Weak Interaction

As the diagram shows, BRPF1 is a scaffold protein that assists in assembling the MOZ/MORF histone acetyltransferase complex, playing a key role in regulating gene transcription [7]. Recent research (2024) highlights BRPF1 as an essential gene in certain breast cancer cells and a potential therapeutic target for overcoming endocrine therapy resistance [7].

Practical Application in Research

In practice, researchers use these compounds together to confirm that observed biological effects are specifically due to BRPF1 inhibition:

  • Confirming On-Target Activity: A strong phenotypic effect (e.g., inhibition of cancer cell proliferation) with GSK6853 that is not observed with This compound at the same concentration provides compelling evidence that the effect is on-target [7].
  • Recommended Usage: It is advised to use This compound as a negative control at concentrations no higher than 1 μM in cell-based assays to minimize the risk of off-target effects [6].

References

GSK9311 GSK6853 structural activity relationship

Author: Smolecule Technical Support Team. Date: February 2026

Structural Relationship and Experimental Use

The crucial difference between these two molecules is a single N-ethyl group on the benzamide part of the structure. This small modification is responsible for the dramatic reduction in GSK9311's binding potency [1] [2].

This pair of compounds is a classic example of a "matched molecular pair" or "probe/control pair" in chemical biology. The diagram below illustrates their relationship and typical experimental workflow.

G GSK6853 GSK6853 (Active Probe) StructuralChange Structural Change: Addition of N-ethyl group GSK6853->StructuralChange ExperimentalUse Experimental Use GSK6853->ExperimentalUse This compound This compound (Negative Control) This compound->ExperimentalUse StructuralChange->this compound PotencyOutcome Biological Outcome: ~185-fold reduction in cellular potency StructuralChange->PotencyOutcome Causes CellAssay Cellular Assay (e.g., NanoBRET) ExperimentalUse->CellAssay Result1 Biological Effect Observed CellAssay->Result1 with GSK6853 Result2 No/Low Biological Effect CellAssay->Result2 with this compound Conclusion Conclusion: Effect is likely due to specific BRPF1 inhibition Result1->Conclusion Result2->Conclusion

Detailed Experimental Data and Protocols

For researchers, understanding the specific experimental data and protocols is essential. The table below provides a consolidated view of the key experimental findings.

Assay Type GSK6853 Result This compound Result Experimental Details
Ligand Binding (TR-FRET) pIC₅₀ = 8.1 [1] [2] pIC₅₀ = 6.0 [3] [1] [2] Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay. Purpose: Measures displacement of a fluorescent tracer from the BRPF1 bromodomain in a cell-free system [1] [2].
Cellular Target Engagement (NanoBRET) IC₅₀ = 20 nM [4] [1] [2] IC₅₀ = 3.7 µM [2] Method: NanoLuc-BRPF1 bromodomain interaction with Histone H3.3-HaloTag in HEK293 cells [2]. Purpose: Measures disruption of the physiological interaction between BRPF1 and histones in live cells [4] [2].
Selectivity Profiling (BROMOscan) Kd = 0.3 nM (pKd = 9.5) [4] [5] Information not available in results Method: BROMOscan assay against a panel of 48 bromodomains [4] [1]. Finding: GSK6853 showed >1600-fold selectivity for BRPF1 over all other bromodomains tested [4].

Key Takeaways for Researchers

  • Use as a Paired Set: GSK6853 and this compound are designed to be used together. The high-cost, high-potency probe (GSK6853) demonstrates the biological effect, while the matched negative control (this compound) helps rule out off-target effects [3] [6].
  • Dosing Guidance: For cell-based assays, it is recommended not to use GSK6853 at concentrations higher than 1 µM to minimize the chance of off-target effects [4].
  • Probe Qualification: The Structural Genomics Consortium (SGC), which characterizes these chemical probes, provides detailed summaries for both GSK6853 and this compound, which are excellent resources for in-depth protocol and validation data [4] [6] [2].

References

GSK9311 cellular target engagement assay comparison

Author: Smolecule Technical Support Team. Date: February 2026

BRPF Inhibitors GSK6853 and GSK9311

The following table summarizes the available key data for GSK6853 and its designated negative control, this compound [1].

Property GSK6853 (Probe) This compound (Negative Control)
Primary Target BRPF1 Bromodomain [1] Information not specified in search results
BRPF1 TR-FRET IC₅₀ 8 nM [1] Information not specified in search results
BRPF1 BromoScan KD 0.3 nM [1] Information not specified in search results
Selectivity >1600-fold over 48 other bromodomains [1] Information not specified in search results
Cellular Target Engagement (NanoBRET IC₅₀) 20 nM (in a assay with BRPF1B BRD and Halo-tagged histone H3.3) [1] Information not specified in search results
Recommended Cell-Based Assay Concentration ≤ 1 µM [1] Information not specified in search results

Experimental Protocol for Cellular Target Engagement

The key experimental detail provided in the search results is the NanoBRET Cellular Target Engagement Assay [1]. This method is used to evaluate the interaction between BRPF1B and histones in a cellular environment.

  • Assay Type: NanoBRET (Biomolecular Resonance Energy Transfer)
  • Cellular Component: Isolated BRPF1B bromodomain (BRD) with a Nuclear Localization Signal (NLS) and Halo-tagged histone H3.3.
  • Method Principle: This assay measures the dose-dependent displacement of BRPF1B from histone H3.3 by the test compound (e.g., GSK6853). A decrease in BRET signal indicates that the compound is successfully engaging its target and disrupting the protein-histone interaction within the cell [1].
  • Reported Outcome: GSK6853 showed a dose-dependent displacement with a cellular IC₅₀ of 20 nM [1].

Biological Context of BRPF1 Inhibition

To understand what these compounds are designed to study, the diagram below illustrates the role of BRPF1 in its native complex and the mechanism of action for GSK6853. BRPF1 is a scaffolding protein that assembles histone acetyltransferase (HAT) complexes of the MOZ/MORF family, which are crucial for regulating gene transcription [1]. GSK6853, by targeting the bromodomain of BRPF1, is designed to disrupt this complex's function [2] [1].

G cluster_native Native MOZ/MORF Complex cluster_inhibited With GSK6853 Inhibition MOZ MOZ/MORF (HAT Enzyme) BRPF1 BRPF1 (Scaffold) BRPF1->MOZ ING5 ING5 BRPF1->ING5 MEAF6 MEAF6 BRPF1->MEAF6 Histone Histone Tail BRPF1->Histone Bromodomain Binding MOZ_i MOZ/MORF (HAT Enzyme) BRPF1_i BRPF1 (Scaffold) BRPF1_i->MOZ_i ING5_i ING5 BRPF1_i->ING5_i MEAF6_i MEAF6 BRPF1_i->MEAF6_i Histone_i Histone Tail GSK6853 GSK6853 GSK6853->BRPF1_i Bromodomain Inhibition Native_State Native_State Inhibited_State Inhibited_State

References

GSK9311 HEK293 NanoLuc BRPF1 interaction inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Comparison

The table below summarizes the key experimental data for GSK9311 and its active analog, GSK6853, from the search results.

Property This compound (Negative Control) GSK6853 (Active Probe)
Cellular Target Engagement (NanoBRET) IC₅₀ 3.7 µM (in HEK293 cells) [1] 20 nM [1] [2]
Ligand Competition Binding (TR-FRET) pIC₅₀ 6.0 [1] [3] [4] 8.1 [1]
BROMOscan Binding Assay (KD) Information not present in search results 0.3 nM [2]
In vitro Potency (TR-FRET) IC₅₀ Information not present in search results 8 nM [2]
Fold Reduction in Potency 125- to 185-fold less potent than GSK6853 [1] -
Recommended Max. Cellular Concentration Information not present in search results 1 µM [2]

Experimental Protocol for Cellular Target Engagement

The core data for this compound's inhibitory activity comes from a NanoLuc-BRPF1 bromodomain interaction assay with Histone H3.3 in HEK293 cells [1]. This is a cellular target engagement assay that measures the compound's ability to disrupt the interaction between the BRPF1 bromodomain and its natural histone ligand in a live-cell context.

  • Assay Principle: The method likely utilizes NanoBiT or NanoBRET technology. In such setups, the BRPF1 bromodomain is tagged with a NanoLuc luciferase, while the histone H3.3 is tagged with a HaloTag. When the BRPF1 bromodomain binds to the acetylated histone, the tags are in close proximity, allowing for energy transfer (BRET) or luciferase complementation. An inhibitor that disrupts this interaction leads to a loss of the signal.
  • Workflow:
    • Cell Culture: HEK293 cells are transfected with plasmids expressing the BRPF1-NanoLuc and HaloTag-H3.3 fusion proteins.
    • Compound Treatment: Cells are treated with a range of concentrations of this compound, GSK6853, or a control (e.g., DMSO).
    • Signal Detection: After an incubation period, a luciferase substrate is added. The emitted luminescence signal is measured.
    • Data Analysis: The IC₅₀ value (the concentration at which the inhibitor reduces the signal by 50%) is calculated from the dose-response curve.

The following diagram illustrates the logical relationship and experimental workflow of this assay:

cluster_principle cluster_workflow Assay NanoLuc BRPF1 Interaction Assay Principle Assay Principle Assay->Principle Workflow Experimental Workflow Assay->Workflow P1 Fuse BRPF1 with NanoLuc and Histone H3.3 with HaloTag W1 Transfert HEK293 cells with fusion constructs P2 Luminescence signal indicates protein interaction P1->P2 P3 Inhibitor disrupts interaction and reduces signal P2->P3 W2 Treat with compound (this compound or GSK6853) W1->W2 W3 Add luciferase substrate and measure luminescence W2->W3 W4 Calculate IC₅₀ from dose-response curve W3->W4

Key Insights for Researchers

  • Specific Role of this compound: this compound was developed as a negative control for the active probe GSK6853 [1] [3]. Its primary value in research is to help confirm that the observed phenotypic effects of GSK6853 are due to on-target BRPF1 bromodomain inhibition and not off-target effects. The ~185-fold difference in cellular potency provides a wide window for such control experiments [1].
  • Structural Basis for Reduced Potency: The search results indicate that the key structural difference is the alkylation of the 5-amide in this compound compared to GSK6853 [1] [3]. This modification is responsible for its drastically reduced potency, making it an ideal matched negative control.
  • Usage Recommendation: When using these probes in cell-based assays, it is advised to use GSK6853 at a concentration no higher than 1 µM to minimize the chance of off-target effects [2]. The use of this compound at an equivalently high concentration can help rule out non-specific activity.

References

GSK9311 epigenetic probe validation methods

Author: Smolecule Technical Support Team. Date: February 2026

Validation Methods for GSK9311

This compound is characterized as a less active analog of the active probe GSK6853 and is used as a negative control to help confirm that observed biological effects are due to specific BRPF1 bromodomain inhibition and not from off-target interactions [1] [2] [3].

The primary validation data for this compound comes from the following key experiments, which are summarized in the table below alongside data for the active probe GSK6853 for context.

Assay Method Description / Purpose GSK6853 (Active Probe) Results This compound (Negative Control) Results
TR-FRET Binding Assay [2] In vitro ligand competition binding assay to measure potency against the BRPF1 bromodomain. pIC₅₀ = 8.1 [2] pIC₅₀ = 6.0 [2]
Cellular NanoBRET Target Engagement [2] Measures disruption of BRPF1 bromodomain interaction with histone H3.3 in living cells (HEK293). IC₅₀ = 20 nM [2] IC₅₀ = 3.7 µM [2]
BROMOscan Selectivity Profiling [4] [5] A panel of 34-48 bromodomain binding assays to determine selectivity over other bromodomains. >1600-fold selectivity for BRPF1/2/3 over other bromodomains [5] Data not fully specified, but presented as a selective but weak binder [6]
Chemoproteomic Competition Binding [5] Evaluates binding to full-length endogenous BRPF1 protein in HUT-78 cell lysate. pIC₅₀ = 8.6 (for endogenous BRPF1) [5] Specific data not provided in results.

Understanding the Experimental Workflow

The validation of this compound relies on a direct comparison with GSK6853 across multiple assays. The following diagram illustrates the logical relationship and purpose of these key experiments.

G Start Core Objective: Validate this compound as a Negative Control A1 In Vitro Binding (TR-FRET) Measures direct biochemical potency Start->A1 A2 Cellular Engagement (NanoBRET) Confirms activity in living cells Start->A2 A3 Selectivity Profiling (BROMOscan) Tests specificity across many targets Start->A3 B1 Result: ~125x less potent than GSK6853 [2] A1->B1 B2 Result: ~185x less potent than GSK6853 [2] A2->B2 B3 Result: Weak activity profile confirms control utility [6] A3->B3 C Conclusion: this compound is a suitable negative control for BRPF1 studies B1->C B2->C B3->C

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

437.24268987 g/mol

Monoisotopic Mass

437.24268987 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

N-[1,3-dimethyl-6-[(2R)-2-methylpiperazin-1-yl]-2-oxidanylidene-benzimidazol-5-yl]-N-ethyl-2-methoxy-benzamide

Dates

Last modified: 08-15-2023
GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain

Explore Compound Types